molecular formula C5H4BrNO B085227 5-Bromopyridin-2-ol CAS No. 13466-38-1

5-Bromopyridin-2-ol

Cat. No.: B085227
CAS No.: 13466-38-1
M. Wt: 174.00 g/mol
InChI Key: NDMZZQRNZFWMEZ-UHFFFAOYSA-N
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Description

5-Bromo-2(1H)-pyridone undergoes difluormethylation in the presence of sodium chlorodifluoroacetate (ClCF2COONa) and methyl cyanide.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMZZQRNZFWMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344792
Record name 5-Bromo-2-hydroxypyridine
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Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13466-38-1
Record name 5-Bromo-2-hydroxypyridine
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Record name 5-Bromo-2-hydroxypyridine
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Record name 5-Bromo-2-hydroxypyridine
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Foundational & Exploratory

5-Bromopyridin-2-ol CAS number 13466-38-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromopyridin-2-ol

CAS Number: 13466-38-1 Synonyms: 5-Bromo-2(1H)-pyridone, 5-Bromo-2-pyridone, 5-Bromo-2-hydroxypyridine

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. It covers physicochemical properties, spectral data, detailed experimental protocols for synthesis and key reactions, and its application in targeting signaling pathways.

Physicochemical and Safety Data

This compound is an off-white to yellow-brown crystalline powder. It exists in tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally predominating.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₄BrNO[1][2]
Molecular Weight 174.00 g/mol [3]
Melting Point 180-183 °C[2][4]
Boiling Point 305.9 ± 42.0 °C (Predicted)[4]
Density 1.776 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.96 ± 0.10 (Predicted)[4]
Solubility DMSO: 100 mg/mL (574.71 mM)[3][5]
Storage Store at -20°C for long-term. Keep in a dark place under an inert atmosphere.[3][4]
Table 2: Safety and Hazard Information
IdentifierInformation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P270, P301+P312, P302+P352, P305+P351+P338

Data compiled from multiple sources.[1]

Spectroscopic Data

Detailed spectral data for this compound is available from various commercial suppliers.[1][6] The expected characteristic signals are outlined below based on its chemical structure and data from analogous compounds.

Table 3: Expected Spectroscopic Characteristics
TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine (B92270) ring are expected in the δ 6.5-8.0 ppm range. The N-H proton of the pyridone tautomer would appear as a broad singlet, typically downfield (δ > 10 ppm), with its chemical shift being concentration and solvent dependent. The O-H proton of the pyridinol tautomer would also be a broad, exchangeable signal.
¹³C NMR Signals for the five carbon atoms of the pyridine ring are expected in the aromatic region (δ 100-160 ppm). The carbonyl carbon (C=O) of the pyridone form would be the most downfield signal, typically >160 ppm.
FT-IR (KBr, cm⁻¹) A broad peak in the 3200-2500 cm⁻¹ region corresponding to N-H (pyridone) or O-H (pyridinol) stretching due to hydrogen bonding. A strong C=O stretching band around 1650-1680 cm⁻¹ is characteristic of the pyridone form. C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. C-Br stretching will appear in the fingerprint region (< 700 cm⁻¹).
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. For C₅H₄⁷⁹BrNO, the expected m/z is ~173, and for C₅H₄⁸¹BrNO, it is ~175.

Experimental Protocols

This compound is a versatile intermediate. Below are representative protocols for its synthesis and a key synthetic application.

Synthesis of this compound

The synthesis is typically achieved via diazotization of the precursor 2-amino-5-bromopyridine, followed by hydrolysis. The precursor itself is synthesized by bromination of 2-aminopyridine.

G cluster_0 Step 1: Synthesis of 2-Amino-5-bromopyridine cluster_1 Step 2: Synthesis of this compound 2-Aminopyridine 2-Aminopyridine Bromination Bromination 2-Aminopyridine->Bromination  Br2, Acetic Acid 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Bromination->2-Amino-5-bromopyridine  NaOH Neutralization Precursor 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine->Precursor  Purified Product Diazotization Diazotization Precursor->Diazotization  HBr, NaNO2, 0°C Target This compound Diazotization->Target  Hydrolysis (Heat) G Reactants This compound Derivative Arylboronic Acid Coupling Suzuki-Miyaura Coupling Reactants:f0->Coupling Reactants:e->Coupling CatalystSystem Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) CatalystSystem:f0->Coupling CatalystSystem:e->Coupling Product 5-Arylpyridin-2-ol Derivative Coupling->Product  Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-100°C) B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates Antigen Antigen Antigen->BCR Binds SYK SYK LYN->SYK Phosphorylates & Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates DAG_IP3 DAG / IP₃ PLCG2->DAG_IP3 Generates NFkB NF-κB Pathway DAG_IP3->NFkB Leads to Activation of CellSurvival Cell Proliferation & Survival NFkB->CellSurvival Promotes BTKi BTK Inhibitor (Derived from this compound) BTKi->BTK Irreversibly Inhibits

References

An In-depth Technical Guide to the Physical Properties of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromopyridin-2-ol (CAS No: 13466-38-1), a biochemical reagent utilized in life science research and organic synthesis.[1][2][3] This document is intended to serve as a key resource for professionals in research and development, offering detailed data, experimental context, and logical workflows for property determination.

Core Physical and Chemical Properties

This compound, also known as 5-Bromo-2-hydroxypyridine or 5-Bromo-2(1H)-pyridone, is a heterocyclic organic compound.[3][4] It exists in tautomeric equilibrium between the -ol and -one forms, with the pyridone form generally being predominant. The following table summarizes its key physical properties.

PropertyValueSource(s)
Molecular Formula C5H4BrNO[1][2][4]
Molecular Weight 174.00 g/mol [4][5]
CAS Number 13466-38-1[1][2][4]
Appearance Off-white to yellow-brown crystalline powder[3][4]
Melting Point 180-183 °C (lit.)[3][4][5]
Boiling Point 305.9 ± 42.0 °C (Predicted)[3][4]
Density 1.776 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 9.96 ± 0.10 (Predicted)[3][4]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[3][4][6]

Experimental Protocols

While specific experimental documentation for the determination of every physical property of this compound is not publicly detailed, the following represents standard methodologies used for such characterizations.

Melting Point Determination

Methodology: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded. The literature value of 180-183 °C indicates a relatively pure substance.[3][4][5]

Boiling Point Determination (Predicted)

Methodology: The provided boiling point is a predicted value, likely generated from computational models based on the molecule's structure.[3][4] Experimental determination for a high-boiling solid like this would typically involve distillation under reduced pressure to prevent decomposition. The boiling point at a specific low pressure would be measured, and then extrapolated to atmospheric pressure using a nomograph.

pKa Determination (Predicted)

Methodology: The pKa value is also computationally predicted.[3][4] Experimentally, the pKa of a compound like this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration: A solution of the compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored with a calibrated pH meter as the titrant is added. The pKa is the pH at which the compound is half-neutralized.

  • UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pyridinol/pyridone tautomerism and protonation state changes result in different absorption spectra. By analyzing the change in absorbance at a specific wavelength as a function of pH, the pKa can be calculated.

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are run to confirm the chemical structure. A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample. Chemical shifts, integration, and coupling patterns are analyzed to ensure they correspond to the expected structure of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) to observe characteristic absorption bands, such as N-H and C=O stretches from the pyridone tautomer, and O-H and C=N stretches from the pyridinol tautomer.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The analysis confirms the molecular mass of 174.00 g/mol and the presence of a bromine atom through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br).[1]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a chemical substance like this compound.

G cluster_0 Initial Stage cluster_1 Property Measurement cluster_2 Data Finalization synthesis Synthesis & Purification identity Identity Confirmation (NMR, MS) synthesis->identity purity Purity Assessment (HPLC, Assay) identity->purity appearance Visual Inspection (Appearance, Color) purity->appearance mp Melting Point Determination purity->mp solubility Solubility Screening (Aqueous & Organic) purity->solubility pka pKa Determination (Titration / UV-Vis) purity->pka data_table Data Compilation & Analysis appearance->data_table mp->data_table solubility->data_table pka->data_table report Technical Data Sheet Generation data_table->report

Caption: Logical workflow for the physical characterization of this compound.

References

Physicochemical Properties: Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Melting Point of 5-Bromopyridin-2-ol

This guide provides comprehensive technical information on the melting point of this compound, targeting researchers, scientists, and professionals in drug development. It includes a summary of reported melting point data, detailed experimental protocols for its determination, and a workflow for quality control.

This compound, also known as 5-Bromo-2(1H)-pyridinone, is an off-white to yellow-brown crystalline powder.[1][2] It is utilized as a biochemical reagent in life science research.[2][3] The melting point is a crucial physical property for the identification and purity assessment of this compound.[4] Pure crystalline substances typically exhibit a sharp, well-defined melting point, while impurities can lead to a depression and broadening of the melting range.[4]

Reported Melting Point Data

The experimentally determined melting point of this compound is consistently reported within a narrow range, as summarized in the table below.

Chemical NameCAS NumberReported Melting Point (°C)Source
This compound13466-38-1180-183[1][2][5]
5-Bromo-2-hydroxypyridine13466-38-1178-182[6]

Experimental Protocols for Melting Point Determination

The melting point of a solid organic compound like this compound can be accurately determined using several standard laboratory techniques. The most common methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is the most common and basic method for determining the melting point of a solid.[7] The principle involves heating a small sample in a capillary tube at a controlled rate and observing the temperature at which it transitions from a solid to a liquid.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube with heating oil.[4]

  • Glass capillary tubes (one end sealed).[8]

  • Thermometer.

  • Sample of this compound (must be dry and in powdered form).[7][8]

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[8]

    • Load a small amount of the powdered sample into the open end of a capillary tube.[8][9]

    • Compact the sample at the sealed bottom of the tube by gently tapping the tube on a hard surface or by dropping it through a long glass tube.[8][10] The final packed height of the sample should be 2-3 mm to avoid an artificially broad melting range.[8][9]

  • Determination with a Melting Point Apparatus:

    • Insert the capillary tube into the heating block of the apparatus.[7]

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 4-5°C per minute.[9]

    • For an accurate measurement, allow the block to cool to at least 20°C below the approximate melting point.[9]

    • Begin heating at a slow, controlled rate, typically 1-2°C per minute, when the temperature is about 15°C below the expected melting point.[4][8]

    • Observe the sample through the magnifying eyepiece.[7]

  • Observation and Recording:

    • Record the temperature at the onset of melting , which is when the first drop of liquid becomes visible.[8][9] The solid may shrink or glisten just before melting.[8]

    • Record the temperature when the entire sample has completely melted into a transparent liquid.[8][9]

    • The recorded range between these two temperatures is the melting point range of the sample.

    • Perform the measurement at least twice with fresh samples to ensure reproducibility.[9]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides highly precise data on the thermal properties of a material.[11] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] This allows for the detection of phase transitions, such as melting.[13]

Principle: A sample of known mass is heated at a controlled rate, and the change in its heat capacity is tracked as a change in heat flow.[13] When the sample melts, it absorbs energy (an endothermic process), which is detected by the instrument. The result is a peak on the DSC curve, from which the melting point (Tm) and the enthalpy of fusion can be determined.[13] For pure organic compounds, the melting point is typically taken as the extrapolated onset temperature of the endothermic melting peak.[13]

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

    • Seal the pan with a lid.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC instrument and an empty, sealed reference pan in the reference cell.[14] This differential setup is crucial for precise measurements.[11]

    • Program the instrument with the desired temperature profile. This typically includes an initial equilibration period, followed by a linear temperature ramp (e.g., 5-10°C/min) through the expected melting range.

  • Data Acquisition and Analysis:

    • Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

    • The melting of the sample will appear as an endothermic peak on the resulting thermogram.

    • Analyze the data using the instrument's software to determine the onset temperature of the peak, which corresponds to the melting point. The area under the peak can be integrated to calculate the enthalpy of fusion.

Quality Control Workflow

The determination of the melting point is a critical step in the quality control (QC) process for chemical reagents like this compound, ensuring identity and purity before use in research or development.

QC_Workflow cluster_0 Quality Control of this compound cluster_1 Analytical Testing raw_material Incoming Raw Material (this compound) sampling Representative Sampling raw_material->sampling identity Identity Confirmation sampling->identity purity Purity Assessment sampling->purity mp_test Melting Point Determination (Capillary or DSC) purity->mp_test Key Purity Indicator spec_check Compare to Specification (e.g., 180-183 °C) mp_test->spec_check pass Pass QC (Release for Use) spec_check->pass Within Range fail Fail QC (Reject/Re-evaluate) spec_check->fail Out of Range

References

5-Bromopyridin-2-ol: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the available solubility data for 5-Bromopyridin-2-ol. Due to the limited publicly available quantitative data, this document summarizes the known solubility and provides a general experimental protocol for determining the solubility of solid organic compounds, which can be applied to this compound.

Core Data Presentation: Solubility of this compound

Currently, detailed quantitative solubility data for this compound across a range of solvents and temperatures is not extensively documented in publicly accessible literature. However, one key data point has been identified.

Table 1: Quantitative Solubility of this compound

SolventSolubilityMolar Concentration (approx.)Conditions
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]574.71 mM[1]Requires ultrasonic agitation.[1] It is also noted that hygroscopic DMSO can significantly impact the solubility.[1]

Experimental Protocol: Determination of Solid Organic Compound Solubility

The following is a general, widely applicable protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method, often referred to as the "shake-flask method," is considered a reliable approach for establishing equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be carefully controlled and monitored throughout this period.

  • Phase Separation: Once equilibrium is established, allow the vial to rest in the temperature-controlled environment for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax of the compound, or HPLC with a suitable detector).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the reviewed literature, a diagram illustrating a relevant experimental workflow is provided below.

G cluster_0 Experimental Workflow: Solubility Determination A 1. Add excess this compound to a known volume of solvent. B 2. Equilibrate at constant temperature with agitation (24-72h). A->B C 3. Allow excess solid to settle. B->C D 4. Withdraw and filter supernatant. C->D E 5. Dilute the saturated solution. D->E F 6. Quantify concentration via analytical method (e.g., HPLC, UV-Vis). E->F G 7. Calculate solubility. F->G

Caption: Workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide on the NMR Spectral Data of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromopyridin-2-ol, a key heterocyclic compound frequently utilized in medicinal chemistry and materials science. This document compiles available spectral data, outlines comprehensive experimental protocols for data acquisition, and presents a logical workflow for NMR analysis to ensure reproducibility and accuracy in research and development settings.

NMR Spectral Data

Obtaining a complete and officially published dataset for this compound can be challenging. This guide presents the available data, supplemented with data from the closely related compound, 2-hydroxypyridine (B17775), to provide a comprehensive analytical perspective. It is important to note that this compound exists in a tautomeric equilibrium with 5-bromo-2(1H)-pyridone. The observed NMR spectra will reflect the predominant tautomer in the specified solvent.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2-Hydroxypyridine

Compound Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
This compound (Predicted)H-3~6.4-6.6d~9.0
H-4~7.4-7.6dd~9.0, 2.5
H-6~7.8-8.0d~2.5
OH/NHBroad singlet--
2-Hydroxypyridine[1]H-36.59d8.8
H-47.42t8.8, 6.4
H-57.49d6.4
H-66.30d2.0
NH13.65br s-

Note: Predicted values are estimations based on substituent effects and data from analogous compounds. The broad singlet for the OH/NH proton is characteristic and its chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Spectral Data

Similar to the proton NMR data, a complete ¹³C NMR dataset for this compound is not consistently published. The predicted chemical shifts are tabulated below, alongside the experimental data for 2-hydroxypyridine for reference.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Hydroxypyridine

Compound Carbon Chemical Shift (δ) ppm
This compound (Predicted)C-2~163
C-3~110
C-4~145
C-5~105 (C-Br)
C-6~140
2-HydroxypyridineC-2163.2
C-3105.8
C-4140.8
C-5119.5
C-6135.9

Experimental Protocols

The following section details standardized methodologies for the acquisition of high-quality NMR spectra for compounds such as this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[2][3][4][5]

  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence the tautomeric equilibrium.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added.

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

These are general parameters for a standard NMR experiment. Instrument-specific adjustments may be necessary.

  • Instrumentation : Data should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8 to 16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width : Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for NMR spectral analysis, from sample preparation to final data interpretation.

NMR_Workflow Workflow for NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire process Fourier Transform & Phasing acquire->process analyze Peak Picking & Integration process->analyze interpret Structure Elucidation analyze->interpret

References

An In-depth Technical Guide on the Crystal Structure of 5-Bromopyridinyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, solved crystal structure for 5-Bromopyridin-2-ol. This guide, therefore, presents a detailed analysis of the crystal structure of a closely related and structurally significant compound, N-(5-Bromopyridin-2-yl)acetamide , to provide valuable insights into the crystallographic features of the 5-bromopyridinyl scaffold. The methodologies and data presentation formats provided herein are designed to serve as a robust reference for the crystallographic analysis of similar compounds.

Crystal Structure Analysis of N-(5-Bromopyridin-2-yl)acetamide

The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide contains two independent molecules (A and B). The dihedral angles between the pyridine (B92270) rings and the acetamide (B32628) groups are 7.27(11)° and 8.46(11)°, respectively. In the crystal structure, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which form bifurcated R¹₂(5) ring motifs, leading to the formation of[1] chains.

Crystallographic Data

The following table summarizes the key crystallographic data for N-(5-Bromopyridin-2-yl)acetamide.

ParameterValue
Chemical FormulaC₇H₇BrN₂O
Molecular Weight215.06 g/mol
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a4.0014 (3) Å
b8.7232 (6) Å
c23.0626 (18) Å
α82.127 (1)°
β86.897 (1)°
γ85.932 (1)°
Volume (V)794.60 (10) ų
Z4
Data Collection
RadiationMo Kα
Wavelength0.71073 Å
Temperature (T)296 K
Refinement
R-factor (R1)Not explicitly stated in the provided text
wR2Not explicitly stated in the provided text
Intermolecular Interactions

Hydrogen bonding plays a crucial role in the crystal packing of N-(5-Bromopyridin-2-yl)acetamide. The table below details the geometry of the key hydrogen bonds observed in the structure.

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2A—H1NA···O1Bⁱ0.852.163.001 (2)169
N2B—H1NB···O1Aⁱⁱ0.832.202.985 (2)159
C7A—H7AA···O1Bⁱ1.102.543.476 (3)142
Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1

Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of compounds like N-(5-Bromopyridin-2-yl)acetamide.

Synthesis and Crystallization

The synthesis of N-(5-Bromopyridin-2-yl)acetamide is achieved through the acetylation of 2-amino-5-bromopyridine (B118841). A general procedure is as follows:

  • Acetylation: 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic anhydride (B1165640) or dichloromethane.

  • Reagent Addition: Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.

  • Reaction: The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with water or an aqueous basic solution. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure involves the following key steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data are collected over a range of crystal orientations.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and a conceptual representation of the hydrogen bonding network.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of N-(5-Bromopyridin-2-yl)acetamide purification Purification by Recrystallization synthesis->purification crystal_selection Single Crystal Selection purification->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Final Crystallographic Information File (CIF) structure_refinement->cif_file analysis Analysis of Geometry & Interactions cif_file->analysis

Experimental workflow for crystal structure determination.

hydrogen_bonding Conceptual Hydrogen Bonding Network mol_A Pyridine Ring A N-H C=O mol_B Pyridine Ring B N-H C=O mol_A:nha->mol_B:coB N-H···O mol_A_prime Pyridine Ring A' N-H C=O mol_B:nhb->mol_A_prime:coA2 N-H···O mol_B_prime Pyridine Ring B' N-H C=O mol_A_prime:nha2->mol_B_prime:coB2 N-H···O

Hydrogen bonding in N-(5-Bromopyridin-2-yl)acetamide.

References

An In-depth Technical Guide to the Tautomerism of 5-Bromopyridin-2-ol and 5-bromo-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 5-Bromopyridin-2-ol and 5-bromo-2(1H)-pyridone. Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for the physicochemical properties, reactivity, and biological activity of molecules. Understanding and quantifying this equilibrium is crucial for drug design, synthesis, and formulation. This document details the quantitative aspects of this tautomerism, provides established experimental protocols for its investigation, and visualizes the core concepts through clear diagrams.

Introduction to Tautomerism in Substituted Pyridones

The tautomerism between the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto) is a well-documented phenomenon in hydroxypyridines. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine (B92270) ring and the polarity of the solvent. In the gas phase, the hydroxy form is generally favored. However, in polar solvents, the pyridone tautomer is often more stable due to its larger dipole moment and greater ability to participate in intermolecular hydrogen bonding.

For this compound, the equilibrium is between the 'ol' form (this compound) and the 'one' form (5-bromo-2(1H)-pyridone). The bromine substituent at the 5-position influences the electronic properties of the pyridine ring, thereby affecting the relative stability of the two tautomers.

Quantitative Analysis of the Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) is defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form:

KT = [5-bromo-2(1H)-pyridone] / [this compound]

A study by Forlani et al. (2002) systematically investigated the tautomerism of various substituted 2-hydroxypyridines, including the 5-bromo derivative, using UV/Vis spectroscopy. The following table summarizes the determined apparent tautomeric equilibrium constants (log KTapp) in a range of solvents with varying polarities.

SolventDielectric Constant (ε) at 25°Clog KTapp
Cyclohexane2.02-0.367
1,4-Dioxane2.21-0.111
Tetrahydrofuran (THF)7.580.000
Dichloromethane (CH2Cl2)8.930.176
Acetone20.70.380
Acetonitrile (MeCN)37.50.531
Dimethylformamide (DMF)36.70.653
Dimethyl sulfoxide (B87167) (DMSO)46.70.748
Water (H2O)80.11.342

Data extracted from Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.

The data clearly indicates that with increasing solvent polarity, the equilibrium shifts significantly towards the 5-bromo-2(1H)-pyridone form. In the non-polar solvent cyclohexane, the this compound form is slightly favored, while in the highly polar solvent water, the 5-bromo-2(1H)-pyridone form is the predominant species.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by hydrolysis.

Materials:

Procedure:

  • Dissolve 2-amino-5-bromopyridine in an aqueous solution of sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time to ensure complete diazotization.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

  • Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Determination of Tautomeric Equilibrium by UV/Vis Spectroscopy

This protocol is based on the methodology described by Forlani et al. (2002). The method relies on the fact that the two tautomers have distinct UV/Vis absorption spectra. By measuring the spectrum of the compound in a solvent where both tautomers are present and comparing it to the spectra of "fixed" tautomers (N-methyl and O-methyl derivatives), the equilibrium constant can be determined.

Materials and Instruments:

  • This compound

  • 5-Bromo-1-methyl-2(1H)-pyridone (fixed pyridone)

  • 5-Bromo-2-methoxypyridine (B44785) (fixed hydroxypyridine)

  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, water)

  • Dual-beam UV/Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, 5-bromo-1-methyl-2(1H)-pyridone, and 5-bromo-2-methoxypyridine in the desired solvent of a known concentration (e.g., 1 x 10-3 M).

  • Sample Preparation: Prepare a series of dilutions of each stock solution in the same solvent to determine the molar absorptivity and to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectral Acquisition:

    • Record the UV/Vis spectrum of each of the "fixed" tautomers (5-bromo-1-methyl-2(1H)-pyridone and 5-bromo-2-methoxypyridine) over a suitable wavelength range (e.g., 200-400 nm). These spectra will serve as references for the pure pyridone and hydroxypyridine forms, respectively.

    • Record the UV/Vis spectrum of the this compound solution under the same conditions. This spectrum will be a composite of the spectra of the two tautomers in equilibrium.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the fixed pyridone and hydroxypyridine forms.

    • The concentration of each tautomer in the equilibrium mixture can be calculated using the following system of equations, assuming Beer-Lambert law is obeyed:

      Aλ1 = ε(ol)λ1 * col * l + ε(one)λ1 * cone * l Aλ2 = ε(ol)λ2 * col * l + ε(one)λ2 * cone * l

      Where:

      • Aλ1 and Aλ2 are the absorbances of the equilibrium mixture at two different wavelengths.

      • ε(ol)λ1,2 and ε(one)λ1,2 are the molar absorptivities of the hydroxypyridine ('ol') and pyridone ('one') forms at those wavelengths (determined from the spectra of the fixed tautomers).

      • col and cone are the concentrations of the two tautomers.

      • l is the path length of the cuvette (typically 1 cm).

    • The total concentration is known: ctotal = col + cone.

    • Solve the equations to find the concentrations of the two tautomers.

    • Calculate the tautomeric equilibrium constant, KT = cone / col.

Visualizations

The following diagrams illustrate the core concepts discussed in this guide.

Figure 1: Tautomeric equilibrium between this compound and 5-bromo-2(1H)-pyridone.

Solvent_Effect cluster_solvent Influence of Solvent Polarity on Tautomeric Equilibrium Nonpolar Nonpolar Solvent (e.g., Cyclohexane) Hydroxy This compound (Hydroxy Form) Nonpolar->Hydroxy Favors Polar Polar Solvent (e.g., Water) Pyridone 5-bromo-2(1H)-pyridone (Pyridone Form) Polar->Pyridone Favors Hydroxy->Pyridone Equilibrium Shift Experimental_Workflow cluster_workflow UV/Vis Spectroscopic Analysis Workflow start Prepare Stock Solutions (Tautomer & Fixed Forms) prepare_samples Prepare Dilutions in Desired Solvent start->prepare_samples record_spectra_fixed Record UV/Vis Spectra of Fixed Tautomers prepare_samples->record_spectra_fixed record_spectrum_sample Record UV/Vis Spectrum of Tautomeric Mixture prepare_samples->record_spectrum_sample data_analysis Data Analysis (Solve Simultaneous Equations) record_spectra_fixed->data_analysis record_spectrum_sample->data_analysis calculate_kt Calculate K_T data_analysis->calculate_kt

An In-depth Technical Guide to the Safety and Handling of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 5-Bromopyridin-2-ol (CAS No. 13466-38-1). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. This document outlines the substance's hazards, proper handling procedures, emergency response, and disposal methods.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling.[1] The primary hazards are associated with irritation and acute toxicity.[2][3][4][5]

GHS Pictogram:

alt text

Signal Word: Warning [2][5][6]

The following table summarizes the GHS hazard and precautionary statements for this compound.

Code Hazard Statement Code Precautionary Statement
H302Harmful if swallowed.[3][5]P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]
H315Causes skin irritation.[3][4][5][6]P264Wash skin thoroughly after handling.[4][7]
H319Causes serious eye irritation.[3][4][5][6]P270Do not eat, drink or smoke when using this product.
H335May cause respiratory irritation.[3][4][5][6]P280Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P501Dispose of contents/container to an approved waste disposal plant.[8]

Section 2: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

Exposure Route First Aid Protocol
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][6][9] If breathing is difficult, trained personnel may administer oxygen.[10] Seek medical attention if symptoms persist.[8]
Skin Contact Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][10] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water.[9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Section 3: Fire-Fighting Measures

While not considered highly flammable, this compound is a combustible solid.[1]

Aspect Recommendation
Suitable Extinguishing Media Use extinguishing media appropriate for the surrounding fire.[7] Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally suitable.[1]
Unsuitable Extinguishing Media For this substance, no limitations of extinguishing agents are given.
Specific Hazards During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][4] Dust may form an explosive mixture with air.[1]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7][11]

Section 4: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[6] Remove all sources of ignition.[1][9]

  • Personal Protection: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if dust is generated.[1][4][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6] Prevent the substance from entering drains or watercourses.[1][4][7]

  • Cleanup (Solid Spill):

    • Carefully sweep or scoop up the spilled material.[6][7]

    • Use dry cleanup procedures and avoid generating dust.[1][7] Do not use air hoses for cleaning.[7]

    • Consider using a vacuum cleaner with a high-efficiency particulate air (HEPA) filter.[7]

  • Disposal: Place the spilled material into a clean, dry, properly labeled, and sealed container for disposal.[1][7] Dispose of the waste in accordance with local, state, and federal regulations.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent. Decontaminate all equipment used in the cleanup.[1][7] Wash hands and any exposed skin after the cleanup is complete.

G cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate Immediate Action ppe Don Appropriate PPE evacuate->ppe contain Contain Spill & Prevent Entry to Drains ppe->contain cleanup Clean Up Spill (Avoid Dust) contain->cleanup disposal Place in Labeled Waste Container cleanup->disposal decontaminate Decontaminate Area & Equipment disposal->decontaminate end Cleanup Complete decontaminate->end G cluster_ppe Personal Protective Equipment (PPE) cluster_admin Administrative Controls cluster_eng Engineering Controls cluster_elim Elimination/Substitution ppe_node PPE: Gloves, Goggles, Lab Coat, Respirator admin_node Work Practices: SOPs, Training, Labeling admin_node->ppe_node Less Effective eng_node Ventilation: Fume Hood eng_node->admin_node elim_node Use a Safer Alternative (If Possible) elim_node->eng_node More Effective

References

Commercial Suppliers and Technical Guide for 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key applications of 5-Bromopyridin-2-ol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound from the following reputable vendors, among others:

  • MedchemExpress: A supplier of high-purity biochemical reagents for research purposes.[1]

  • Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering 5-Bromo-2(1H)-pyridone with a purity of 97%.

  • TCI America: A provider of fine and specialty chemicals, listing 5-Bromo-2-hydroxypyridine with a purity of over 98.0%.[2]

  • ChemicalBook: An online platform that aggregates data and suppliers for a wide range of chemical products.[3]

  • BLD Pharm: A supplier of pharmaceutical intermediates and research chemicals.[4]

  • Immunomart: A supplier of biochemical reagents for life science research.[5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison. These properties are crucial for designing experimental conditions and ensuring the quality of the starting material.

PropertyValueSource(s)
Molecular Formula C5H4BrNO[2][3]
Molecular Weight 174.00 g/mol [3]
CAS Number 13466-38-1[2][3]
Appearance Off-white to yellow-brown crystalline powder[3][6]
Melting Point 180-183 °C[3]
Boiling Point (Predicted) 305.9 ± 42.0 °C[3]
Density (Predicted) 1.776 ± 0.06 g/cm³[3]
Purity ≥97% (Sigma-Aldrich), >98.0% (TCI America)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Experimental Protocols: Application in Organic Synthesis

This compound and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. A common and powerful application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Detailed Methodology for a Representative Suzuki-Miyaura Coupling Reaction:

This protocol describes a general procedure for the coupling of a 5-bromopyridine derivative with a boronic acid, which can be adapted for this compound (after appropriate protection of the hydroxyl group).

Materials:

  • 5-bromo-2-substituted-pyridine (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane (B91453), toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-2-substituted-pyridine, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Role in Drug Discovery: Targeting the B-Cell Receptor Signaling Pathway

While this compound itself is a building block, its pyridine (B92270) scaffold is a key component in the development of highly specific enzyme inhibitors for therapeutic applications. Notably, derivatives of 5-bromopyridine have been extensively explored as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[7][8][9][10][11]

The BCR signaling pathway is essential for the development, proliferation, and survival of B-cells.[12][][14][15] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[7][8][16] BTK is a non-receptor tyrosine kinase that plays a crucial role in relaying signals downstream of the BCR.[15][17] Therefore, inhibiting BTK is a validated therapeutic strategy for treating these conditions.[8][11]

Small molecule inhibitors that target BTK, often incorporating a pyridine-based core derived from precursors like this compound, have shown significant clinical efficacy.[9][14]

Visualizing the B-Cell Receptor Signaling Pathway and the Role of BTK Inhibitors

The following diagram, generated using the DOT language, illustrates a simplified representation of the B-Cell Receptor (BCR) signaling pathway and highlights the point of intervention for BTK inhibitors derived from 5-bromopyridine scaffolds.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn 2. Activation Syk Syk Lyn->Syk 3. Activation BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK 4. Activation PLCg2 PLCγ2 BTK->PLCg2 5. Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream 6. Signal Propagation Antigen Antigen Antigen->BCR BTK_Inhibitor BTK Inhibitor (Derived from 5-Bromopyridine) BTK_Inhibitor->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling cascade and BTK inhibition.

Experimental Workflow: From Chemical Synthesis to Biological Evaluation

The development of a novel BTK inhibitor from a 5-bromopyridine precursor involves a multi-step process, from initial chemical synthesis to biological evaluation. The following workflow diagram illustrates this logical progression.

Experimental_Workflow Start Procurement of This compound Synthesis Chemical Synthesis of BTK Inhibitor Derivative Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In vitro Biochemical Assay (BTK Enzyme Inhibition) Purification->Biochemical_Assay Cell_Assay Cell-based Assay (e.g., B-cell proliferation) Biochemical_Assay->Cell_Assay In_Vivo In vivo Studies (e.g., Xenograft models) Cell_Assay->In_Vivo End Lead Compound Identified In_Vivo->End

Caption: Workflow for the development of a BTK inhibitor.

References

5-Bromopyridin-2-ol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No: 13466-38-1), a heterocyclic building block utilized in organic synthesis and life science research. It details the molecule's physicochemical properties, representative experimental protocols, safety information, and potential applications.

Physicochemical Properties

This compound, also known as 5-bromo-2-hydroxypyridine or 5-bromo-2(1H)-pyridinone, is an off-white to yellow-brown crystalline powder.[1][2] It exists in tautomeric equilibrium between the pyridinol and pyridone forms. The compound serves as a valuable intermediate in the synthesis of more complex molecules.[3][4] A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Weight 174.00 g/mol [5]
Molecular Formula C₅H₄BrNO[5]
CAS Number 13466-38-1[5]
Melting Point 180-183 °C[1][2][6]
Boiling Point 305.9 ± 42.0 °C (Predicted)[2]
Density 1.776 ± 0.06 g/cm³ (Predicted)[2][6]
pKa 9.96 ± 0.10 (Predicted)[2]
Appearance Off-white to yellow-brown crystalline powder[1][2]

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved from commercially available precursors such as 2-amino-5-bromopyridine (B118841). The general workflow involves a diazotization reaction followed by hydrolysis, purification, and characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization start 2-Amino-5-bromopyridine diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) start->diazotization hydrolysis Hydrolysis (Heat) diazotization->hydrolysis crude Crude this compound hydrolysis->crude recrystallization Recrystallization crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure Pure Product filtration->pure analysis Spectroscopic Analysis (NMR, MS, IR) pure->analysis

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Representative Synthesis via Diazotization

This protocol is a representative method based on standard organic chemistry transformations for converting 2-aminopyridines to 2-pyridones.

  • Dissolution: Gradually add 2-amino-5-bromopyridine (1 eq.) to concentrated sulfuric acid under ice cooling. Stir the mixture at room temperature for 2 hours to ensure complete dissolution.

  • Diazotization: Cool the reaction mixture again in an ice-water bath. Slowly add sodium nitrite (B80452) (1.2 eq.) portion-wise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition of sodium nitrite, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis & Neutralization: Once the reaction is complete, pour the mixture carefully onto crushed ice. Neutralize the solution to a pH of approximately 4-5 using a saturated sodium hydroxide (B78521) solution.

  • Isolation: The resulting precipitate (crude this compound) is collected by filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. While specific spectral data is not provided in the search results, the expected characteristics are as follows:

  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring. The proton adjacent to the bromine atom and the two protons adjacent to the nitrogen and oxygen atoms will exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms in the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H or N-H stretch (depending on the tautomer) and characteristic peaks for C=O (in the pyridone form) and C=C/C=N bonds of the aromatic ring.

Analytical data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers.[5]

Applications in Research

This compound is primarily used as a biochemical reagent and an intermediate in organic synthesis.[1][3][4] Its utility stems from the reactivity of the bromine atom, which can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups. It also serves as a precursor for creating sulfonylation reagents.[4] While specific biological activities for this compound are not extensively documented, related pyridine derivatives have shown potential in various areas, including:

  • Anti-thrombolytic activity[7]

  • Biofilm inhibition, particularly against Escherichia coli[7]

  • Haemolytic activity[7]

These applications highlight the importance of this compound as a scaffold for developing novel compounds with potential therapeutic value.

Safety and Handling

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[6]

Recommended Precautions:

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles (EN 166), and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[2][5] Recommended long-term storage for stock solutions is at -80°C for up to 6 months.[3]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[8]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

References

An In-depth Technical Guide to 5-Bromopyridin-2-ol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridin-2-ol, a halogenated pyridine (B92270) derivative, serves as a pivotal building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction and Historical Context

The precise historical account of the first synthesis of this compound is not prominently documented in easily accessible literature, suggesting it may have been initially prepared as an intermediate in a broader study without being the primary subject of publication. However, its structural significance and synthetic utility became increasingly apparent throughout the 20th century with the rise of pyridine chemistry in drug discovery. The compound, also known by its tautomeric name 5-bromo-2(1H)-pyridone, is a crystalline solid that has become a commercially available and indispensable reagent for synthetic chemists. Its importance lies in the strategic placement of the bromine atom and the hydroxyl group, which allow for a variety of chemical transformations.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
CAS Number 13466-38-1
Appearance Off-white to yellow-brown crystalline powder[1]
Melting Point 180-183 °C
Boiling Point 305.9 °C (Predicted)
Density 1.776 g/cm³ (Predicted)
pKa 9.96 (Predicted)
Solubility Soluble in various organic solvents.
¹H NMR (CDCl₃, 400 MHz) δ 11.76 (br s, 1H), 7.70 (d, J=3.0 Hz, 1H), 7.56 (dd, J=2.5, 9.5 Hz, 1H), 6.36 (d, J=9.5 Hz, 1H)[2]
¹³C NMR Data not readily available in searched literature
Infrared (IR) Data not readily available in searched literature
Mass Spectrometry (MS) Data not readily available in searched literature

Key Synthetic Methodologies

Several reliable methods for the synthesis of this compound have been established. These routes often utilize readily available starting materials and proceed with good yields. The choice of a particular method may depend on the scale of the synthesis and the availability of precursors.

From 2-Amino-5-bromopyridine (B118841) via Diazotization

This is a classical and widely employed method for the synthesis of this compound. It involves the diazotization of 2-amino-5-bromopyridine, followed by the hydrolysis of the resulting diazonium salt.

Synthesis from2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Diazonium Salt Diazonium Salt 2-Amino-5-bromopyridine->Diazonium Salt NaNO₂, H₂SO₄/H₂O, 0-5 °C This compound This compound Diazonium Salt->this compound H₂O, Δ

Synthesis from 2-Amino-5-bromopyridine.

Experimental Protocol:

  • Diazotization: A solution of 2-amino-5-bromopyridine (1.0 eq) in aqueous sulfuric acid (e.g., 40-50%) is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

  • The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

  • Hydrolysis: The reaction mixture is then slowly heated to 80-90 °C. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, the mixture is cooled to room temperature.

  • The pH of the solution is adjusted to neutral (pH 7) with a suitable base, such as sodium hydroxide (B78521) solution.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

From 2,5-Dibromopyridine (B19318) via Nucleophilic Substitution

This method involves the selective nucleophilic substitution of one of the bromine atoms in 2,5-dibromopyridine with a hydroxyl group or a precursor.

Synthesis from2,5-Dibromopyridine 2,5-Dibromopyridine 2,5-Dibromopyridine 5-Bromo-2-methoxypyridine (B44785) 5-Bromo-2-methoxypyridine 2,5-Dibromopyridine->5-Bromo-2-methoxypyridine NaOCH₃, CH₃OH, Δ This compound This compound 5-Bromo-2-methoxypyridine->this compound HBr or HCl, Δ

Synthesis from 2,5-Dibromopyridine.

Experimental Protocol:

  • Methoxylation: 2,5-Dibromopyridine (1.0 eq) is refluxed with a solution of sodium methoxide (B1231860) (1.1 eq) in methanol (B129727) for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give 5-bromo-2-methoxypyridine.

  • Demethylation: The resulting 5-bromo-2-methoxypyridine is then heated with a strong acid, such as hydrobromic acid or hydrochloric acid, to cleave the ether and yield this compound[2].

  • The reaction mixture is cooled, and the product is isolated by filtration or extraction after neutralization.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The pyridin-2-ol moiety can act as a hydrogen bond donor and acceptor, and can be further functionalized.

While specific blockbuster drugs directly derived from this compound are not prominently highlighted in the initial search, its structural motif is present in numerous compounds investigated in medicinal chemistry programs targeting a variety of diseases. For instance, substituted pyridin-2-ones are known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The bromo-substituent provides a key point for diversification in the synthesis of compound libraries for high-throughput screening.

The related compound, 5-amino-2-bromopyridine, which can be a precursor or a derivative, is utilized in the synthesis of pharmaceuticals targeting neurological disorders and cancer[3]. This underscores the importance of the 5-bromo-pyridine scaffold in medicinal chemistry.

Logical Relationships in Synthetic Planning

The choice of synthetic route for this compound and its subsequent use in more complex syntheses can be visualized as a logical workflow.

Synthetic Logic cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_applications Applications 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Pyridine Pyridine 2,5-Dibromopyridine 2,5-Dibromopyridine Pyridine->2,5-Dibromopyridine Target This compound 2-Amino-5-bromopyridine->Target Diazotization/ Hydrolysis 2,5-Dibromopyridine->Target Nucleophilic Substitution Drug Candidates Drug Candidates Target->Drug Candidates Functional Materials Functional Materials Target->Functional Materials

Logical workflow for the synthesis and application of this compound.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. While its initial discovery is not clearly attributed to a single source, its synthesis via well-established methods, such as the diazotization of 2-amino-5-bromopyridine, is robust and widely practiced. The physicochemical and spectral data provide the necessary parameters for its use in the laboratory. The true value of this compound lies in its utility as a versatile intermediate for the creation of more complex molecules with potential applications in drug discovery and materials science. Further research into its derivatives will undoubtedly continue to yield novel compounds with significant biological and material properties.

References

A Technical Guide to 5-Bromopyridin-2-ol and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridin-2-ol and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. The strategic incorporation of a bromine atom onto the pyridin-2-ol scaffold imparts unique physicochemical properties, influencing the molecule's reactivity, lipophilicity, and ability to interact with biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and mechanistic insights are provided to facilitate further research and development in this promising area.

Synthesis and Characterization

The synthetic accessibility of this compound and its derivatives is a key factor driving their exploration in drug discovery. The core structure can be efficiently prepared from readily available starting materials, and the bromine atom serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, to generate diverse libraries of compounds.

Synthesis of this compound

A common and effective route to this compound begins with the bromination of 2-aminopyridine (B139424). The resulting 2-amino-5-bromopyridine (B118841) can then be converted to the target compound via a diazotization reaction followed by hydrolysis.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

This protocol describes the synthesis of the precursor 2-amino-5-bromopyridine from 2-aminopyridine.

  • Materials: 2-aminopyridine, phenyltrimethylammonium (B184261) tribromide, chloroform (B151607), saturated sodium chloride solution, anhydrous sodium sulfate, benzene, ice water.

  • Procedure:

    • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g of 2-aminopyridine (0.1mol), 37.6g of phenyltrimethylammonium tribromide (0.1mol), and 300ml of chloroform.[1]

    • Stir the mixture at 30°C for 2 hours.[1]

    • Wash the reaction mixture with 40ml of a pre-prepared saturated sodium chloride solution. The aqueous phase will be the upper layer and the organic phase the lower layer.[1]

    • Separate the layers using a separatory funnel.

    • Wash the organic phase with 20ml of water 2-3 times.

    • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to obtain an oily residue.[1]

    • Cool the residue with ice water and add water to precipitate a solid crude product.[1]

    • Recrystallize the crude product from benzene, filter, and dry to obtain the final product. A yield of 75% has been reported for this procedure.[1]

Experimental Protocol: Synthesis of this compound from 2-Amino-5-bromopyridine (General Procedure)

While a specific detailed protocol for this conversion was not found in the immediate search results, the general procedure involves the following steps:

  • Diazotization: 2-amino-5-bromopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). This reaction forms a diazonium salt intermediate.

  • Hydrolysis: The diazonium salt solution is then gently warmed, leading to the hydrolysis of the diazonium group and its replacement with a hydroxyl group, yielding this compound. The product is then isolated and purified.

Synthesis of this compound Derivatives

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine (B1289001) Derivatives

This protocol provides a general method for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine.

  • Materials: 5-bromo-2-methylpyridin-3-amine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium phosphate (B84403), 1,4-dioxane (B91453), water, ethyl acetate (B1210297).

  • Procedure:

    • In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (0.2 g) with tetrakis(triphenylphosphine)palladium(0) (5 mol %) and 1,4-dioxane (2 mL).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Add the corresponding arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

    • Stir the mixture at 85–95 °C for over 15 hours.

    • After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).

    • The product is then isolated and purified.

Characterization Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 1: Spectroscopic Data for Representative this compound Derivatives

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)
5-Ethyl-2-methyl pyridine 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H)155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6-
2,3'-Bipyridine 9.18 (d, J = 2.0 Hz, 1H), 8.75 – 8.65 (m, 1H), 8.63 (dd, J = 4.8, 1.6 Hz, 1H), 8.32 – 8.26 (m, 1H), 7.79 – 7.69 (m, 2H), 7.37 (dd, J = 8.0, 4.8 Hz, 1H), 7.28 – 7.22 (m, 1H)154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5-

Note: Data sourced from reference[2].

Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial properties being of particular interest.

Anticancer Activity

Several studies have highlighted the potential of brominated pyridine derivatives as anticancer agents. Their mechanism of action often involves the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

Table 2: In Vitro Anticancer Activity of Selected Brominated Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3--
Pyridine-urea derivative 8eMCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-urea derivative 8nMCF-7 (Breast)1.88Doxorubicin1.93
Novel Pyridine Derivative H42SKOV3 (Ovarian)0.87--
Novel Pyridine Derivative H42A2780 (Ovarian)5.4--

Note: Data compiled from reference[3].

Research has indicated that certain pyridine derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[3][4] This is often achieved through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in regulating apoptosis in response to cellular stress.[3]

G p53 and JNK Signaling Pathway in Anticancer Activity of Brominated Pyridine Derivatives Brominated Pyridine Derivative Brominated Pyridine Derivative Cellular Stress Cellular Stress Brominated Pyridine Derivative->Cellular Stress p53 Upregulation p53 Upregulation Cellular Stress->p53 Upregulation JNK Pathway Activation JNK Pathway Activation Cellular Stress->JNK Pathway Activation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest p53 Upregulation->G2/M Cell Cycle Arrest Apoptosis Apoptosis p53 Upregulation->Apoptosis JNK Pathway Activation->Apoptosis G Workflow for Broth Microdilution Assay A Prepare Serial Dilutions of Test Compound in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at 37°C for 18-24h C->D E Read and Record MIC (Lowest Concentration with No Visible Growth) D->E G Workflow for MTT Assay A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E

References

Methodological & Application

Synthesis of 5-Bromopyridin-2-ol from 2-amino-5-bromopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-Bromopyridin-2-ol, a valuable intermediate in pharmaceutical and materials science research, starting from 2-amino-5-bromopyridine (B118841). The described method is a robust and well-established two-step, one-pot procedure involving diazotization of the primary amino group followed by in-situ hydrolysis of the resulting diazonium salt.

Introduction

This compound and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The conversion of the readily available 2-amino-5-bromopyridine to this compound is a fundamental transformation in medicinal chemistry. The protocol outlined below is based on the classical diazotization reaction of heteroaromatic amines, a cornerstone of synthetic organic chemistry. This method offers a reliable route to the desired product with moderate to good yields.

Reaction Principle

The synthesis proceeds via a two-step mechanism:

  • Diazotization: The primary aromatic amine (2-amino-5-bromopyridine) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., sulfuric acid). This reaction, carried out at low temperatures (0-5 °C), converts the amino group into a diazonium salt.

  • Hydrolysis: The resulting diazonium salt is unstable and, upon gentle warming in the aqueous acidic medium, undergoes hydrolysis. The diazonium group is an excellent leaving group (as N₂) and is readily displaced by a hydroxyl group from water, yielding the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-amino-5-bromopyridine.

ParameterValue
Reactants
2-amino-5-bromopyridine1.0 eq
Sodium Nitrite (NaNO₂)1.2 eq
Sulfuric Acid (H₂SO₄)Excess
Reaction Conditions
Diazotization Temperature0-5 °C
Hydrolysis TemperatureRoom Temperature to 50 °C
Reaction Time2-4 hours
Product Information
Product NameThis compound
Molecular FormulaC₅H₄BrNO
Molecular Weight173.99 g/mol
Typical Yield65-75%
AppearanceOff-white to pale yellow solid

Experimental Protocol

Materials:

  • 2-amino-5-bromopyridine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH) solution

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle or water bath

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add 50 mL of deionized water. Place the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid with constant stirring. Allow the solution to cool to below 10 °C.

  • Dissolution of Starting Material: To the cold sulfuric acid solution, add 10.0 g (57.8 mmol) of 2-amino-5-bromopyridine in portions, ensuring the temperature remains below 10 °C. Stir the mixture until all the solid has dissolved. Cool the resulting solution to 0-5 °C using the ice bath.

  • Diazotization: Prepare a solution of 4.8 g (69.4 mmol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath. Add this cold sodium nitrite solution dropwise to the stirred solution of 2-amino-5-bromopyridine from the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Hydrolysis: After the diazotization is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 40-50 °C using a water bath. You should observe the evolution of nitrogen gas. Continue heating and stirring for 1-2 hours, or until the gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. Be cautious as this will cause foaming due to the release of carbon dioxide.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol-water, or toluene) to yield an off-white to pale yellow solid.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_amino_5_bromopyridine 2-amino-5-bromopyridine Diazonium_Salt 5-Bromo-2-pyridinediazonium sulfate 2_amino_5_bromopyridine->Diazonium_Salt Diazotization (0-5 °C) NaNO2 NaNO₂ NaNO2->Diazonium_Salt H2SO4 H₂SO₄ H2SO4->Diazonium_Salt 5_bromopyridin_2_ol This compound Diazonium_Salt->5_bromopyridin_2_ol Hydrolysis (Δ) N2 N₂ Diazonium_Salt->N2 (Leaving Group) H2O H₂O H2O->5_bromopyridin_2_ol

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start dissolution Dissolve 2-amino-5-bromopyridine in cold H₂SO₄ (aq) start->dissolution diazotization Add NaNO₂ solution dropwise at 0-5 °C dissolution->diazotization hydrolysis Warm to RT, then heat to 40-50 °C diazotization->hydrolysis neutralization Cool and neutralize with base hydrolysis->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry organic layer extraction->drying evaporation Evaporate solvent drying->evaporation purification Purify by recrystallization (optional) evaporation->purification end End purification->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The reaction of sodium nitrite with acid generates nitrous acid, which can decompose to form toxic nitrogen oxides. Ensure adequate ventilation.

  • Diazonium salts can be explosive when isolated and dried. This protocol is designed for the in-situ use of the diazonium salt, which is much safer. Do not attempt to isolate the diazonium salt intermediate.

  • The neutralization step with a base is exothermic and releases gas. Add the base slowly and with cooling to control the reaction.

Conclusion

The described protocol provides a reliable and straightforward method for the synthesis of this compound from 2-amino-5-bromopyridine. By carefully controlling the reaction temperature during the diazotization step, high yields of the desired product can be achieved. This application note serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient preparation of this important chemical intermediate.

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2] This palladium-catalyzed reaction has seen extensive application in the pharmaceutical industry for creating complex molecular frameworks from simpler precursors.[2][3] 5-Aryl-pyridin-2-ol derivatives, the products of coupling 5-bromopyridin-2-ol with various boronic acids, are significant scaffolds in medicinal chemistry, appearing in molecules with diverse biological activities.[1]

This document provides a detailed protocol for the Suzuki coupling of this compound. A key challenge in the coupling of pyridin-2-ol substrates is their existence as a tautomeric mixture of the hydroxy-pyridine and the pyridone form. Furthermore, the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] This protocol offers a general starting point and outlines common conditions and troubleshooting strategies to overcome these challenges.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a base.[5][6]

(Note: Image is a placeholder for the general reaction scheme)

Experimental Protocol

This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.

1. Materials and Reagents

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[4]

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[1][4]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF)[1][4][7]

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for workup (e.g., Ethyl Acetate)

  • Silica (B1680970) gel for column chromatography

2. Reaction Setup and Execution

  • Inert Atmosphere Setup : To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, the arylboronic acid, and the base.[1][4]

  • Atmosphere Exchange : Seal the flask and evacuate it under vacuum, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[1][4] The palladium(0) catalyst is sensitive to atmospheric oxygen, which can cause deactivation.[4]

  • Solvent Addition : Prepare the chosen solvent mixture and degas it thoroughly for 15-30 minutes by bubbling with an inert gas.[4] Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition : Add the palladium precatalyst to the reaction mixture under a positive pressure of inert gas.

  • Heating : Place the flask in a preheated oil bath and heat to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]

  • Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

3. Workup and Purification

  • Cooling : Once the reaction is complete, cool the mixture to room temperature.[4]

  • Dilution and Extraction : Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and/or brine.[1][4]

  • Separation : Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any remaining product.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 5-aryl-pyridin-2-ol product.[4]

Data Presentation: Typical Reaction Conditions

The optimal conditions for Suzuki coupling are highly substrate-dependent. The following table summarizes common components that can be screened for the coupling of this compound.

ComponentExamplesMolar Ratio / LoadingNotes
Aryl Halide This compound1.0 equivSubstrate may exist in tautomeric equilibrium.
Boronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid1.2–1.5 equivExcess is used to drive the reaction to completion.[4]
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂1–5 mol%Choice of catalyst and ligand is crucial. Buchwald precatalysts can be effective for challenging couplings.[4][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF2.0–3.0 equivThe base activates the boronic acid.[9] K₃PO₄ is often effective for difficult couplings.[4]
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMF-A mixture of organic solvent and water is typically used to dissolve both organic and inorganic reagents.[4]
Temperature 80–110 °C-Higher temperatures can increase reaction rates but may also lead to side product formation.[4]
Reaction Time 8–24 hours-Monitor by TLC or LC-MS for completion.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Solids: This compound, Boronic Acid, Base B Evacuate & Backfill with Inert Gas (3-5x) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat to 80-110 °C with Vigorous Stirring D->E F Monitor by TLC / LC-MS E->F G Cool to Room Temperature F->G H Dilute & Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K 5-Aryl-pyridin-2-ol J->K Final Product

Caption: General Experimental Workflow for Suzuki Coupling.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the fundamental mechanistic steps of the Suzuki-Miyaura cross-coupling reaction. The cycle involves oxidative addition, transmetalation, and reductive elimination.[6][10]

Suzuki_Cycle Pd0 Pd(0)Ln PdII_A R¹-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)Ln-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (Product) PdII_B->Product Reactant1 R¹-X (this compound) Reactant1->PdII_A Reactant2 R²-B(OR)₂ (Arylboronic Acid) Borate [R²-B(OR)₂(OH)]⁻ Reactant2->Borate Base Base Base->Borate Borate->PdII_A

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceutical agents.[1][2] The amination of 5-bromopyridin-2-ol provides access to a diverse range of 5-aminopyridin-2-ol derivatives, which are valuable building blocks for the discovery of novel bioactive molecules. The presence of the pyridinol moiety introduces both opportunities and challenges in reaction design, particularly concerning catalyst and base selection.

These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Buchwald-Hartwig amination of this compound, drawing upon established methodologies for related bromopyridine substrates.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The resulting Pd(II) species coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired N-aryl or N-heteroarylamine product and regenerates the active Pd(0) catalyst, thus continuing the cycle.[1][3] The choice of palladium source, ligand, base, and solvent is critical for the success of this transformation, especially with a potentially acidic pyridinol proton.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound. The choice of conditions will depend on the specific amine coupling partner and the desired scale of the reaction.

Table 1: General Conditions for Buchwald-Hartwig Amination of Bromopyridines

ParameterConditionNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol% loading.
Ligand BINAP, Xantphos, BrettPhos, DPPFBulky, electron-rich phosphine (B1218219) ligands are preferred.
Base NaOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. The choice may be critical to avoid deprotonation of the pyridinol if unprotected.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential.
Temperature 80-110 °CReaction temperature is substrate-dependent.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst.

Table 2: Exemplary Conditions from Literature for Bromopyridine Amination

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOt-Bu (2.8 equiv)Toluene80460[4]
AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108Not specified[5]
Various AminesDichlorobis(triphenylphosphine)Pd(II)XantphosNaOt-BuTolueneRefluxNot specified27-82[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. Note: The hydroxyl group of this compound may require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) depending on the chosen base and reaction conditions to prevent side reactions. The following protocol assumes the use of the unprotected pyridinol, and optimization of the base may be necessary.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.5 equivalents of Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 5-aminopyridin-2-ol derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow start_end start_end process process decision decision output output A Start: Assemble Reactants B Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C Add Pd Precursor, Ligand, and Base B->C D Add this compound and Amine C->D E Add Anhydrous, Degassed Solvent D->E F Heat Reaction Mixture (e.g., 80-110 °C) E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Reaction Complete? G->H H->F No I Work-up: Quench, Extract, Dry H->I Yes J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K L End: Pure Product K->L

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 pd0 pdII pdII intermediate intermediate Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex + Ar-X Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex + R₂NH OA_label Oxidative Addition Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex + Base - Base·HX Amine_coord_label Amine Coordination & Deprotonation Amido_complex->Pd0 Product (Ar-NR₂) RE_label Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

The Versatility of 5-Bromopyridin-2-ol: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – 5-Bromopyridin-2-ol is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom and a nucleophilic hydroxyl group, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This application note provides a comprehensive overview of the utility of this compound in the development of potent kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, complete with detailed experimental protocols and data.

The strategic importance of the this compound scaffold lies in its susceptibility to a range of chemical modifications. The bromine atom at the C5 position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, and amino substituents. The hydroxyl group at the C2 position, existing in tautomeric equilibrium with its pyridone form, offers a site for O-alkylation or can be utilized for its hydrogen bonding capabilities in ligand-receptor interactions. This dual functionality allows for the rapid generation of compound libraries with diverse chemical functionalities, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine (B92270) scaffold, a core component of this compound, is a privileged structure in kinase inhibitor design, often serving as a hinge-binder within the ATP-binding pocket of kinases.

Derivatives of this compound have shown promise as inhibitors of several important kinases, including p38 MAP kinase, a key mediator of the inflammatory response. The synthesis of such inhibitors typically involves an initial O-protection of the hydroxyl group, followed by a Suzuki coupling reaction to introduce a desired aryl or heteroaryl moiety at the C5 position. Subsequent deprotection and further functionalization can then be employed to fine-tune the inhibitor's potency and selectivity.

Table 1: Exemplary p38α MAPK Inhibitory Activity of Pyridine-Based Compounds
Compound IDScaffoldp38α MAPK IC50 (nM)Reference
SB203580Pyridinylimidazole300-500[1]
SB202190Pyridinylimidazole50-100[1]
BIRB 796Pyridinyl-pyrazole38[1]
VX-745Pyridinyl-pyrrolopyridine10[1]
Compound 11dImidazol-5-yl pyridine45[2]

Note: The data presented are for structurally related pyridine-based inhibitors to illustrate the potential of this scaffold. Specific IC50 values for direct derivatives of this compound would be dependent on the specific modifications made.

Application in PARP Inhibitor Synthesis

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[] Inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] The pyridin-2-one core, the tautomeric form of 2-hydroxypyridine, is a key pharmacophore in several potent PARP inhibitors.

The synthesis of PARP inhibitors from this compound often involves leveraging the pyridin-2-one tautomer. The bromine atom can be functionalized via cross-coupling reactions to introduce moieties that interact with the nicotinamide (B372718) binding pocket of the PARP enzyme.

Table 2: Inhibitory Activity of Selected PARP Inhibitors
Compound IDTargetPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
OlaparibPARP-1/234-[6]
Compound 8aPARP-136-[6]
Y49PARP-1/20.9661.90[7][8]
Y17PARP-10.61-[7]
Y31PARP-10.41-[7]

Note: This table showcases the potency of various PARP inhibitors, some of which contain related heterocyclic cores, to highlight the therapeutic potential of targeting this enzyme family.

Experimental Protocols

O-Protection of this compound (General Procedure)

The hydroxyl group of this compound often requires protection to prevent unwanted side reactions during subsequent cross-coupling reactions. Benzyl (B1604629) protection is a common strategy.

Materials:

  • This compound

  • Benzyl bromide or Benzyl tosylate (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate.

  • Add the benzylating agent (benzyl bromide or benzyl tosylate) to the suspension.

  • Heat the reaction mixture (e.g., 80-90 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the O-benzylated product.

This compound This compound O-Protected_this compound O-Protected_this compound This compound->O-Protected_this compound Protection (e.g., Benzylation) Coupled_Product Coupled_Product O-Protected_this compound->Coupled_Product Suzuki Coupling Aryl/Heteroaryl_Boronic_Acid Aryl/Heteroaryl_Boronic_Acid Aryl/Heteroaryl_Boronic_Acid->Coupled_Product Final_Inhibitor Final_Inhibitor Coupled_Product->Final_Inhibitor Deprotection/Further Modification

General synthetic workflow for kinase inhibitors.
Suzuki-Miyaura Cross-Coupling of O-Protected this compound (General Procedure)

This reaction is a cornerstone for introducing molecular diversity at the C5 position.

Materials:

  • O-Protected this compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water or Toluene/water)

Procedure:

  • In a reaction vessel, combine the O-protected this compound, boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Deprotection of Benzyl Group (General Procedure)

Removal of the benzyl protecting group is typically the final step to yield the free hydroxyl group.

Materials:

  • O-Benzylated pyridine derivative

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve the O-benzylated compound in the chosen solvent.

  • Add Pd/C catalyst.

  • If using H₂ gas, flush the reaction vessel with hydrogen and maintain a positive pressure. If using a transfer hydrogenation source like ammonium formate, add it to the mixture.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate to obtain the deprotected product, which can be further purified if necessary.

Signaling Pathway Modulation

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway that responds to external stresses and inflammatory cytokines.[] It plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38α MAPK can therefore be an effective anti-inflammatory strategy.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates Transcription_Factors Transcription Factors Downstream_Substrates->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Inhibitor Pyridine-based Inhibitor Inhibitor->p38_MAPK inhibits

Simplified p38 MAPK signaling pathway.
PARP Signaling in DNA Repair

PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[10] In cancers with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs via HR results in synthetic lethality.[5]

DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Cell_Viability Cell Viability HR_Repair->Cell_Viability Apoptosis Apoptosis HR_Repair->Apoptosis PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits BRCA_Deficiency BRCA1/2 Deficiency (HR Deficient) BRCA_Deficiency->HR_Repair impairs

PARP signaling and synthetic lethality.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of chemical transformations provides a robust platform for the synthesis of diverse compound libraries for drug discovery. The successful application of its derivatives in the development of potent kinase and PARP inhibitors underscores its significance in the ongoing quest for novel therapeutics. The protocols and data presented herein serve as a guide for researchers and scientists to harness the full potential of this important scaffold in their drug development endeavors.

References

Applications of 5-Bromopyridin-2-ol in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromopyridin-2-ol is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a hydroxyl group, offers multiple reactive sites for chemical modification. This allows for the construction of diverse molecular architectures with a range of biological activities, including nematicidal, herbicidal, and fungicidal properties. The strategic placement of the bromo and hydroxyl functionalities enables a variety of synthetic transformations, such as nucleophilic substitution and etherification, making it a valuable starting material for the development of next-generation crop protection agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical candidates. It is intended to serve as a comprehensive resource for researchers in the agrochemical and pharmaceutical industries, providing the necessary information to design and execute synthetic strategies for the discovery of new and effective crop protection solutions.

Application 1: Synthesis of Nematicide Potentiators

This compound serves as a key starting material in the synthesis of Nementin analogs, which act as selective potentiators for organophosphate and carbamate-based nematicides. This application is particularly significant as it offers a strategy to enhance the efficacy of existing agrochemicals, potentially reducing their environmental impact by allowing for lower application rates.

Quantitative Data Summary
ProductStarting MaterialReagentsSolventReaction ConditionsYieldReference
1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamineThis compound(3-(Dimethylamino)propyl)triphenylphosphonium bromide, n-BuLiTHF-78 °C to rt75%Hypothetical data based on similar reactions
Nementin Analog1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamineOrganolithium reagent, ElectrophileDiethyl ether-78 °C to rt60%Hypothetical data based on similar reactions
Experimental Protocol: Synthesis of a Nementin Analog Intermediate

Step 1: Synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine

  • To a stirred solution of (3-(dimethylamino)propyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting ylide solution at -78 °C for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine.

Note: This is a representative protocol. Reaction conditions may need to be optimized.

Logical Relationship Diagram

Nementin_Synthesis_Logic Start This compound Intermediate Wittig Reaction Intermediate Start->Intermediate Wittig Reagent Product Nementin Analog Precursor Intermediate->Product Rearrangement FinalProduct Nementin Analog Product->FinalProduct Further Functionalization

Caption: Logical flow for Nementin analog synthesis.

Application 2: Synthesis of Trifluoromethoxy-Substituted Pyridine Derivatives as Potential Agrochemicals

The trifluoromethoxy group is a key pharmacophore in many modern agrochemicals due to its ability to enhance metabolic stability and biological activity. This compound can be converted to 5-bromo-2-(trifluoromethoxy)pyridine, a valuable intermediate for the synthesis of novel herbicides and fungicides.

Quantitative Data Summary
ProductStarting MaterialReagentsSolventReaction ConditionsYieldReference
5-bromo-2-(trifluoromethoxy)pyridineThis compoundTogni's reagent II, Cs2CO3Acetonitrile80 °C, 12 h85%Hypothetical data based on similar reactions
Aryl-substituted trifluoromethoxypyridine5-bromo-2-(trifluoromethoxy)pyridineArylboronic acid, Pd(PPh3)4, K2CO3Toluene/Water100 °C, 8 h78%Hypothetical data based on similar reactions
Experimental Protocol: Synthesis of 5-bromo-2-(trifluoromethoxy)pyridine
  • To a solution of this compound (1.0 eq) in acetonitrile, add cesium carbonate (2.0 eq) and Togni's reagent II (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-(trifluoromethoxy)pyridine.

Note: This is a representative protocol. Reaction conditions may need to be optimized.

Experimental Workflow Diagram

Trifluoromethoxylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A This compound E Heating at 80°C A->E B Togni's Reagent II B->E C Cesium Carbonate C->E D Acetonitrile (Solvent) D->E F Filtration G Extraction F->G H Drying G->H I Concentration H->I J Column Chromatography I->J K 5-bromo-2-(trifluoromethoxy)pyridine J->K E->F Herbicide_MoA Agrochemical O-Alkylated Pyridine Derivative TargetEnzyme Target Enzyme (e.g., Acetolactate Synthase) Agrochemical->TargetEnzyme Inhibition AminoAcid Amino Acid Biosynthesis TargetEnzyme->AminoAcid Catalyzes ProteinSynth Protein Synthesis AminoAcid->ProteinSynth Required for PlantGrowth Inhibition of Plant Growth ProteinSynth->PlantGrowth Essential for

Application Notes and Protocols for the Use of 5-Bromopyridin-2-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 5-Bromopyridin-2-ol as a versatile starting material in the synthesis of potent kinase inhibitors. The focus of this document is on the conceptual synthesis of analogs of BIRB 796 , a highly potent and selective allosteric inhibitor of p38 MAP kinase. The protocols outlined herein are based on established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction to p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer. Consequently, the development of small molecule inhibitors of p38 MAP kinase is a significant area of therapeutic research.

BIRB 796 (Doramapimod) is a diaryl urea-based compound that binds to an allosteric site of p38 MAP kinase, stabilizing a conformation that is incompatible with ATP binding.[1] This unique mechanism of action has made BIRB 796 and its analogs a subject of intense study. The pyridine (B92270) scaffold is a common feature in many kinase inhibitors, often serving as a "hinge-binder" that interacts with the kinase's ATP-binding pocket.[2] this compound provides a valuable building block for introducing a functionalized pyridine moiety into potential kinase inhibitors.

Application in the Synthesis of a BIRB 796 Analog

This section outlines a conceptual synthetic route for an analog of BIRB 796, designated as Compound X , starting from this compound. This multi-step synthesis utilizes a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.

Diagram of the Synthetic Pathway for Compound X

Synthetic_Pathway A This compound B Intermediate 1 (5-Aryl-pyridin-2-ol) A->B Arylboronic acid, Pd catalyst, Base (Suzuki Coupling) C Intermediate 2 (5-Aryl-2-hydrazinylpyridine) B->C Hydrazine (B178648) hydrate (B1144303) D Intermediate 3 (Substituted Pyrazole) C->D β-ketoester E Compound X (BIRB 796 Analog) D->E Naphthyl isocyanate

Caption: Proposed synthetic pathway for a BIRB 796 analog (Compound X) starting from this compound.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the synthesis of Compound X . Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

Synthesis of Intermediate 1: 5-Aryl-pyridin-2-ol (Suzuki-Miyaura Coupling)

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Intermediate 2: 5-Aryl-2-hydrazinylpyridine

Materials:

Procedure:

  • Dissolve Intermediate 1 in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by crystallization.

Synthesis of Intermediate 3: Substituted Pyrazole (B372694)

Materials:

  • Intermediate 2 (1.0 eq)

  • β-ketoester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) (1.1 eq)

  • Acetic acid

  • Ethanol

Procedure:

  • Dissolve Intermediate 2 in a mixture of ethanol and acetic acid.

  • Add the β-ketoester to the solution.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting pyrazole derivative by column chromatography.

Synthesis of Compound X: BIRB 796 Analog (Urea Formation)

Materials:

  • Intermediate 3 (1.0 eq)

  • Substituted naphthyl isocyanate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate 3 in anhydrous DCM under an inert atmosphere.

  • Add the substituted naphthyl isocyanate dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the final product by column chromatography or crystallization to yield Compound X.

Data Presentation

The biological activity of the synthesized compounds should be evaluated using in vitro kinase assays. The following table presents the known inhibitory activities of the parent compound, BIRB 796, against various p38 MAP kinase isoforms.

CompoundTarget KinaseIC₅₀ (nM)Kd (nM)Reference
BIRB 796p38α380.1[3]
BIRB 796p38β65-[3]
BIRB 796p38γ200-[3]
BIRB 796p38δ520-[3]
BIRB 796JNK298-
BIRB 796c-Raf-11400-

Kinase Inhibition Assay Protocol (General)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Recombinant human p38α kinase

  • ATP

  • Substrate peptide (e.g., ATF2)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_0 Extracellular Stimuli cluster_1 Upstream Kinases cluster_2 p38 MAPK cluster_3 Downstream Effectors cluster_4 Cellular Response Inflammatory Cytokines (TNF-α, IL-1) Inflammatory Cytokines (TNF-α, IL-1) MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Inflammatory Cytokines (TNF-α, IL-1)->MAP3Ks Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock)->MAP3Ks MAP2Ks MAP2Ks (MKK3/6) MAP3Ks->MAP2Ks phosphorylates p38 p38 MAPK MAP2Ks->p38 phosphorylates Kinases Kinases (e.g., MK2, PRAK) p38->Kinases phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Response Inflammation Apoptosis Cell Cycle Arrest Kinases->Response TranscriptionFactors->Response Inhibitor BIRB 796 (Allosteric Inhibitor) Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by BIRB 796.

Experimental Workflow for Kinase Inhibitor Synthesis and Screening

Workflow node1 Start: this compound Step 1: Suzuki Coupling Intermediate 1 node2 Step 2: Hydrazinolysis Intermediate 2 node1:f2->node2:f0 node3 Step 3: Pyrazole Formation Intermediate 3 node2:f1->node3:f0 node4 Step 4: Urea Formation Final Compound (Compound X) node3:f1->node4:f0 node5 Purification & Characterization (NMR, MS, HPLC) node4:f1->node5:f0 node6 In Vitro Kinase Assay (Determine IC₅₀) node5:f1->node6:f0 node7 Data Analysis Structure-Activity Relationship (SAR) node6:f1->node7:f0

Caption: General experimental workflow for the synthesis and screening of kinase inhibitors.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridin-2-ol, and its tautomer 5-bromo-2(1H)-pyridinone, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structure is a key component in a variety of pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical and chemical industries. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a robust and reproducible method starting from 5-bromo-2-methoxypyridine (B44785). Alternative synthetic strategies are also briefly discussed.

Recommended Scale-Up Synthesis Protocol: Demethylation of 5-Bromo-2-methoxypyridine

This protocol is adapted from a method described for the synthesis of 2-Hydroxy-5-bromopyridine, the predominant tautomeric form of this compound.[3] The procedure involves the acid-catalyzed cleavage of the methyl ether of 5-bromo-2-methoxypyridine.

Experimental Workflow

A Start: 5-Bromo-2-methoxypyridine (Starting Material) B Reaction: Add 6M HCl A->B Reagent C Heat to 100°C for 20h B->C Reaction Condition D Work-up: Dilute with Water C->D Post-reaction E Neutralize with 1M NaOH to pH 7 D->E F Extraction with Ethyl Acetate (B1210297) E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purification: Trituration with PE/EtOAc (10:1) I->J K Filter and Dry J->K L Final Product: this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment
  • Reactants:

    • 5-Bromo-2-methoxypyridine

    • 6M Hydrochloric Acid (HCl)

    • 1M Sodium Hydroxide (B78521) (NaOH) solution

    • Ethyl Acetate (EtOAc)

    • Petroleum Ether (PE)

    • Saturated aqueous Sodium Chloride (brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Water (deionized or distilled)

  • Equipment:

    • Reaction vessel of appropriate size (e.g., round-bottom flask)

    • Reflux condenser

    • Heating mantle or oil bath with temperature control

    • Magnetic stirrer and stir bar

    • pH meter or pH paper

    • Separatory funnel

    • Rotary evaporator

    • Buchner funnel and filter paper

    • Vacuum oven or desiccator

Experimental Procedure
  • Reaction Setup: In a suitable reaction vessel, charge 5-bromo-2-methoxypyridine (1.00 eq) and 6M hydrochloric acid (approx. 10 mL per gram of starting material).

  • Reaction: Stir the mixture vigorously and heat to 100°C. Maintain this temperature for 20 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (approx. 40 mL per gram of starting material). Carefully adjust the pH of the solution to 7 by the slow addition of 1M aqueous NaOH solution while stirring.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x approx. 13 mL per gram of starting material).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl solution (brine). Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by trituration with a mixture of petroleum ether and ethyl acetate (10:1).

  • Isolation: Isolate the purified product by filtration, wash with cold petroleum ether, and dry under vacuum to yield this compound as a solid.

Data Presentation
ParameterValue
Starting Material 5-Bromo-2-methoxypyridine
Reagent 6M Hydrochloric Acid
Reaction Temperature 100°C
Reaction Time 20 hours
Reported Yield 61.55%
Appearance White solid
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
CAS Number 13466-38-1

Note: The reported yield is based on a specific literature procedure and may vary depending on the scale and specific conditions.[3]

Alternative Synthetic Routes

While the demethylation of 5-bromo-2-methoxypyridine is a reliable method, other synthetic strategies can be employed depending on the availability of starting materials and desired scale.

From 2-Amino-5-bromopyridine

This common precursor can be converted to this compound via a diazotization reaction followed by hydrolysis.[4][5][6][7]

Logical Relationship Diagram

A 2-Amino-5-bromopyridine B Diazotization (e.g., NaNO2, H2SO4) A->B C Diazonium Salt Intermediate B->C D Hydrolysis C->D E This compound D->E

Caption: Synthesis of this compound from 2-Amino-5-bromopyridine.

From 2-Hydroxypyridine (B17775)

Direct bromination of 2-hydroxypyridine can also yield the desired product. However, regioselectivity can be a challenge, potentially leading to a mixture of isomers.

From 5-Bromo-2-nitropyridine

Reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, provides another route. Alternatively, direct nucleophilic substitution of the nitro group under certain conditions may be possible.[8][9]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 5-Bromo-2-methoxypyridine and this compound are chemical reagents and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed safety information.

  • Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The presented protocol for the demethylation of 5-bromo-2-methoxypyridine offers a straightforward and scalable method for the synthesis of this compound. The detailed experimental procedure and tabulated data provide a solid foundation for researchers and drug development professionals to implement this synthesis in their laboratories. The alternative routes mentioned offer flexibility in starting material selection. Careful adherence to safety protocols is essential for the successful and safe execution of this synthesis.

References

Protecting Group Strategies for 5-Bromopyridin-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridin-2-ol is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its structure features a nucleophilic hydroxyl group (in the pyridin-2-ol tautomer) or a secondary amine (in the 2-pyridone tautomer), a pyridine (B92270) nitrogen, and a bromine-substituted carbon, which is amenable to cross-coupling reactions. The presence of multiple reactive sites necessitates the use of protecting groups to achieve regioselective transformations. This document provides a detailed overview of protecting group strategies for the hydroxyl/keto and the pyridine nitrogen functionalities of this compound, complete with experimental protocols and comparative data.

The tautomeric equilibrium between this compound and 5-bromo-2(1H)-pyridone is a critical consideration in developing protection strategies. In the solid state and in most solutions, the pyridone tautomer is predominant.[1][2] This influences whether the oxygen or the nitrogen atom is the primary site of reaction.

General Protecting Group Strategy

The logical workflow for utilizing protecting groups with this compound involves the selective protection of one or both reactive sites, followed by the desired synthetic modification (e.g., Suzuki coupling), and subsequent deprotection.

Protecting_Group_Strategy Start This compound Protect Protection of -OH / N-H Start->Protect Reaction Synthetic Transformation (e.g., Suzuki Coupling) Protect->Reaction Deprotect Deprotection Reaction->Deprotect End Functionalized Product Deprotect->End

Caption: General workflow for the use of protecting groups.

Protecting the Oxygen (as a Silyl (B83357) Ether)

Protection of the hydroxyl group as a silyl ether is a common strategy, particularly when subsequent reactions are sensitive to acidic protons but compatible with silyl ethers. The tert-Butyldimethylsilyl (TBS) group is a popular choice due to its stability under a range of conditions and its relatively mild removal.

Quantitative Data for O-Silylation and Deprotection
Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
TBS5-Hydroxypyridine derivativeTBSCl, Imidazole (B134444), DMF, rt~95% (representative)TBAF, THF, rt~90-95% (representative)[3]
TBSAliphatic AlcoholsTBSCl, Imidazole, DMF, rt85-98%TBAF, THF, rt80-99%[4]
TIPSAliphatic AlcoholsTIPSCl, Imidazole, DMF, rt80-95%TBAF, THF, rt85-98%[5]
Experimental Protocols

Protocol 1: Protection of this compound with TBS-Cl

This protocol is adapted from general procedures for the silylation of alcohols.[3]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBSCl (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 5-bromo-2-(tert-butyldimethylsilyloxy)pyridine.

Protocol 2: Deprotection of 5-Bromo-2-(tert-butyldimethylsilyloxy)pyridine

This protocol is a general procedure for the cleavage of TBS ethers.[4][5]

Materials:

  • 5-Bromo-2-(tert-butyldimethylsilyloxy)pyridine

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl-protected this compound (1.0 eq) in anhydrous THF.

  • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with deionized water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Protecting the Nitrogen (as a Benzyl (B1604629) Ether)

Given the predominance of the 2-pyridone tautomer, N-alkylation is a common and effective protection strategy. The benzyl group is a robust protecting group that can be removed under reductive conditions.

Quantitative Data for N-Benzylation and Deprotection
Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
Benzyl5-Bromo-2-pyridoneBenzyl bromide, K₂CO₃, DMFHigh (not specified)H₂, Pd/C, MeOHHigh (not specified)[6]
BenzylVarious AminesBenzyl bromide, Et₃N, ACN, 70°C46-87%Laccase/TEMPONot specified[7]
BenzylDioctylamine--H₂, Pd/C, Nb₂O₅/C, MeOH, rt>99%[8][9]
Experimental Protocols

Protocol 3: N-Benzylation of this compound

This protocol is based on the N-alkylation of 2-pyridones.[6]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add benzyl bromide (1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-benzyl-5-bromo-2(1H)-pyridone.

Protocol 4: Deprotection of 1-Benzyl-5-bromo-2(1H)-pyridone

This protocol utilizes catalytic hydrogenation for debenzylation.[8][9]

Materials:

Procedure:

  • Dissolve 1-benzyl-5-bromo-2(1H)-pyridone (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Orthogonal Protecting Group Strategy

In more complex syntheses, it may be necessary to protect both the oxygen and nitrogen functionalities orthogonally. This allows for the selective deprotection and functionalization of one site while the other remains protected. A possible orthogonal strategy for a related hydroxypyridine system could involve a silyl ether for the hydroxyl group and a Boc group for the nitrogen.

Orthogonal_Strategy Start This compound Protect_O O-Silylation (e.g., TBSCl) Start->Protect_O Protect_N N-Protection (e.g., Boc₂O) Protect_O->Protect_N Reaction1 Reaction at C-Br Protect_N->Reaction1 Deprotect_O O-Deprotection (e.g., TBAF) Reaction1->Deprotect_O Reaction2 Reaction at O Deprotect_O->Reaction2 Deprotect_N N-Deprotection (e.g., TFA) Reaction2->Deprotect_N End Final Product Deprotect_N->End Suzuki_Workflow Start Protected This compound Suzuki Suzuki Coupling: - Arylboronic acid - Pd catalyst - Base Start->Suzuki Coupled Protected Coupled Product Suzuki->Coupled Deprotect Deprotection Coupled->Deprotect End Final Coupled Product Deprotect->End

References

Synthetic Routes to Functionalized 5-Bromopyridin-2-ol Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the 5-Bromopyridin-2-ol scaffold represents a key strategy in the synthesis of novel chemical entities with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of a variety of this compound analogs, with a focus on robust and versatile synthetic methodologies.

The pyridine-2-ol (or 2-pyridone) core is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1][2] The presence of a bromine atom at the 5-position provides a versatile handle for a range of cross-coupling reactions, allowing for the introduction of diverse functionalities and the exploration of vast chemical space. Furthermore, the hydroxyl/oxo group at the 2-position offers an additional site for modification, such as O-alkylation, further expanding the accessible analogs.

This guide details key synthetic transformations for the functionalization of this compound, including Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as O-alkylation of the pyridinol hydroxyl group.

Key Synthetic Strategies

The primary approaches for the derivatization of this compound are summarized in the workflow below. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds at the 5-position, as well as etherification at the 2-position.

G start This compound alkylation O-Alkylation (C-O Bond Formation) start->alkylation protect Hydroxyl Protection (optional) start->protect suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) product_suzuki 5-Aryl/Heteroaryl-pyridin-2-ol Analogs suzuki->product_suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) product_buchwald 5-Amino-pyridin-2-ol Analogs buchwald->product_buchwald product_alkylation 5-Bromo-2-(alkoxy)pyridine Analogs alkylation->product_alkylation protect->suzuki protect->buchwald

Caption: Overview of major synthetic pathways for the functionalization of this compound.

Data Presentation: Summary of Synthetic Routes

The following tables provide a summary of representative reaction conditions and yields for the key synthetic transformations of this compound and its analogs.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O901885
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O901882
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME80295
45-BromopyrimidinePhenylboronic acidPd₂(dba)₃ (1.5)P(o-tol)₃ (12)K₂CO₃ (3)Dioxane100-91

Table 2: Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ (0.1)(±)-BINAP (0.2)NaOBuᵗ (1.4)Toluene80460[3]
22-BromopyridineMorpholinePd(OAc)₂ (2)RuPhos (4)NaOBuᵗ (1.4)Toluene1001883
32-BromopyridineAnilinePd(OAc)₂ (2)XPhos (4)NaOBuᵗ (1.4)Toluene1001892
45-Bromo-2-chloropyrimidineVarious aminesPd₂(dba)₃ (2)BINAP (3)NaOBuᵗ (1.4)Toluene808-1675-98[4]

Table 3: O-Alkylation of Pyridin-2-ol Analogs

EntryPyridin-2-ol SubstrateAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Tetrahydrobenzo[c][3]naphthyridin-5(6H)-one3,4-Dimethoxyphenethyl bromideK₂CO₃ (2)DMF801282[5]
2Tetrahydrobenzo[c][3]naphthyridin-5(6H)-oneBenzyl bromideK₂CO₃ (2)DMF801278[5]
3Tetrahydrobenzo[c][3]naphthyridin-5(6H)-one4-Methoxybenzyl chlorideK₂CO₃ (2)DMF801275[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound (or a protected derivative) with an arylboronic acid.

Materials:

  • This compound (or protected analog) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%)[4]

  • Ligand (if required, e.g., XPhos, 4 mol%)[4]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)[4]

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (or its protected form), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst and ligand (if applicable) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a preheated oil bath or heating mantle.[4]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-pyridin-2-ol analog.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general methodology for the palladium-catalyzed Buchwald-Hartwig amination of this compound (or a protected derivative) with a primary or secondary amine.

Materials:

  • This compound (or protected analog) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% or Pd(OAc)₂, 2 mol%)[4]

  • Phosphine (B1218219) ligand (e.g., BINAP, 3 mol% or XPhos, 4 mol%)[4]

  • Base (e.g., NaOBuᵗ, 1.4 equiv)[4]

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the base, this compound (or its protected form), and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a preheated oil bath or heating mantle.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-pyridin-2-ol analog.

Protocol 3: General Procedure for O-Alkylation

This protocol outlines a general procedure for the O-alkylation of this compound with an alkyl halide.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, NaH, 2.0 equiv)[5]

  • Anhydrous solvent (e.g., DMF, THF)[5]

  • Round-bottom flask

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen, optional but recommended)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound and the anhydrous solvent.

  • Add the base portion-wise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to an hour to form the corresponding pyridinolate salt.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).[5]

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-(alkoxy)pyridine analog.

Mandatory Visualizations

Synthetic Workflow for Functionalized this compound Analogs

G cluster_start Starting Material cluster_protection Protection (Optional) cluster_functionalization Functionalization cluster_deprotection Deprotection (If Applicable) cluster_products Final Products start This compound protect Protect Hydroxyl Group (e.g., as Ac, Boc, TBDMS) start->protect alkylation O-Alkylation (Alkyl Halide, Base) start->alkylation suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) protect->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) protect->buchwald deprotect Remove Protecting Group suzuki->deprotect buchwald->deprotect product_alkylation 5-Bromo-2-alkoxypyridine alkylation->product_alkylation product_suzuki 5-Aryl-pyridin-2-ol deprotect->product_suzuki product_buchwald 5-Amino-pyridin-2-ol deprotect->product_buchwald

Caption: A generalized experimental workflow for the synthesis of diverse this compound derivatives.

Signaling Pathway Inhibition by Pyridine-Based Kinase Inhibitors

Many functionalized pyridine (B92270) and pyridin-2-one derivatives have been investigated as kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation and survival.[1][2][6] A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor Functionalized This compound Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points by functionalized this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromopyridin-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Diazotization of 2-amino-5-bromopyridine (B118841) followed by hydrolysis: This is a widely used method where the amino group of 2-amino-5-bromopyridine is converted to a diazonium salt, which is then hydrolyzed to the corresponding pyridinol.[1]

  • Hydrolysis of 5-bromo-2-methoxypyridine: This method involves the cleavage of the ether bond in 5-bromo-2-methoxypyridine, typically under acidic conditions, to yield this compound.[2]

  • Direct bromination of 2-hydroxypyridine: While seemingly straightforward, this route can be challenging due to potential regioselectivity issues, leading to a mixture of brominated isomers.[3]

Q2: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization of 2-amino-5-bromopyridine?

A2: Maintaining a low temperature is crucial because diazonium salts, the intermediates in this reaction, are often unstable at higher temperatures.[4][5] Above 5 °C, the diazonium salt can decompose, leading to the formation of unwanted byproducts and a significant reduction in the yield of the desired this compound.[4][5] In some cases, uncontrolled decomposition can be explosive.[4]

Q3: What are the typical byproducts in the synthesis of this compound via diazotization?

A3: Common byproducts include:

  • Phenolic impurities: Formed from the premature decomposition of the diazonium salt.[5]

  • Azo compounds: Resulting from the coupling of the diazonium salt with unreacted 2-amino-5-bromopyridine or the product itself.

  • Tar-like polymers: Often formed when the reaction temperature is not adequately controlled.

  • Unreacted 2-amino-5-bromopyridine: Due to incomplete diazotization.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the polar nature of the product. Common methods include:

  • Recrystallization: An effective method for removing impurities. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel chromatography can be used, but due to the polarity of the product, it might be necessary to use a polar mobile phase, and tailing of the product peak can be an issue.

  • Acid-base extraction: The acidic nature of the pyridinol allows for purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete diazotization of 2-amino-5-bromopyridine.Ensure complete dissolution of the starting material in the acidic medium before adding sodium nitrite (B80452). Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt intermediate.Strictly maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for a period afterward.[4][5]
Inefficient hydrolysis of the diazonium salt.After the diazotization is complete, ensure the reaction mixture is gently warmed to facilitate the hydrolysis and nitrogen evolution. Be cautious as the decomposition can be exothermic.
Formation of byproducts.Control the stoichiometry of reagents and maintain a low temperature to minimize side reactions like azo coupling.
Product is an intractable oil or dark tar Reaction temperature was too high during diazotization.Improve cooling efficiency and monitor the internal temperature of the reaction closely. Add the sodium nitrite solution slowly to control the exotherm.
Impure starting materials.Ensure the 2-amino-5-bromopyridine is pure. Impurities can lead to side reactions and polymerization.
Presence of starting material in the final product Insufficient sodium nitrite or acid.Use a slight molar excess of both sodium nitrite and the mineral acid to ensure complete conversion of the amine.
Reaction time for diazotization was too short.After the addition of sodium nitrite, allow the reaction to stir at 0-5 °C for at least 30-60 minutes before proceeding with hydrolysis.[6]
Difficulties in product isolation Product is soluble in the aqueous workup solution.Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction with an organic solvent.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.

Quantitative Data Summary

The following tables provide representative yields for the synthesis of the precursor, 2-amino-5-bromopyridine, and the subsequent conversion to a related compound, 2,5-dibromopyridine (B19318), via a Sandmeyer reaction, which is analogous to the hydrolysis step.

Table 1: Synthesis of 2-amino-5-bromopyridine

Starting Material Brominating Agent Solvent Yield (%) Reference
2-aminopyridinePhenyltrimethylammonium tribromideChloroform75-81[7]
2-aminopyridineBromineAcetic Acid62-67[8]
2-aminopyridine (via acetylation/bromination/hydrolysis)BromineAcetic Acid60-65[1][9]

Table 2: Conversion of 2-amino-5-bromopyridine via Diazotization

Product Reagents Yield (%) Reference
2,5-dibromopyridineHBr, NaNO₂, CuBr55-64[1][9][10]
2,5-dibromopyridineHBr, NaNO₂, Bromine~83 (overall from 2-aminopyridine)[11]
This compound (from 5-bromo-2-methoxypyridine)Hydrochloric Acid61.55[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 2-amino-5-bromopyridine

This protocol is adapted from established procedures for the diazotization of aminopyridines and subsequent hydrolysis.[1]

Materials:

  • 2-amino-5-bromopyridine

  • Concentrated sulfuric acid (or hydrochloric acid)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Sodium bicarbonate or sodium hydroxide (B78521) solution

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

Procedure:

  • Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromopyridine in a dilute solution of sulfuric acid or hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-amino-5-bromopyridine, ensuring the temperature is maintained below 5 °C.[6]

  • Stirring: After the complete addition of sodium nitrite, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

  • Hydrolysis: Slowly and carefully warm the reaction mixture to room temperature, and then gently heat to approximately 50-60 °C. Nitrogen gas will evolve. Continue heating until the gas evolution ceases.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution to a pH of 7-8. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_diazotization Step 2: Diazotization cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Workup & Purification A Dissolve 2-amino-5-bromopyridine in dilute acid B Cool to 0-5 °C A->B D Slowly add NaNO2 solution to the reaction mixture B->D C Prepare aqueous NaNO2 solution C->D E Stir at 0-5 °C for 30-60 min D->E F Gently warm to ~50-60 °C E->F G Monitor for cessation of N2 evolution F->G H Cool and neutralize to pH 7-8 G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify by recrystallization or chromatography J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of this compound Q1 Was the reaction temperature kept below 5 °C during diazotization? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the starting material fully dissolved? A1_Yes->Q2 Sol1 Improve cooling and monitor temperature closely. Re-run the reaction. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was gas evolution observed during hydrolysis? A2_Yes->Q3 Sol2 Ensure complete dissolution before adding NaNO2. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the product lost during workup? A3_Yes->Q4 Sol3 Diazotization may have failed. Check reagents and conditions. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol4 Optimize extraction and purification steps. Consider product solubility. A4_Yes->Sol4 End Consider other optimization strategies. A4_No->End side_reactions Start 2-amino-5-bromopyridine Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, H+ Product This compound (Desired Product) Diazonium->Product H2O, Heat Byproduct1 Phenolic Impurities (Decomposition) Diazonium->Byproduct1 High Temperature Byproduct2 Azo-Coupling Products Diazonium->Byproduct2 Reacts with amine or phenol Byproduct3 Tar Formation Diazonium->Byproduct3 Uncontrolled Decomposition

References

Technical Support Center: Purification of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromopyridin-2-ol from a reaction mixture.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference during the purification process.

PropertyValueReference(s)
Synonyms 5-Bromo-2-pyridinol, 5-Bromo-2(1H)-pyridinone[1][2][3]
Appearance Off-white to yellow-brown crystalline powder[1][2][3]
Molecular Formula C₅H₄BrNO[1][3][4]
Molecular Weight 174.00 g/mol [1][4]
Melting Point 180-183 °C[1][2][4]
pKa (Predicted) 9.96 ± 0.10[1][3]
Storage Conditions Room temperature, inert atmosphere, dark place[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Depending on the synthetic route, common impurities may include:

Q2: My crude product has a dark color. How can I remove the color impurities?

A2: Colored impurities are common and can often be removed by recrystallization with the addition of activated charcoal. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The mixture is then hot filtered to remove the charcoal, which adsorbs the colored impurities. The purified product is then crystallized from the filtrate.

Q3: I am having trouble finding a suitable solvent for recrystallization. What should I try?

A3: For polar compounds like this compound, polar solvents are often a good starting point. Ethanol has been noted as an effective solvent for recrystallizing similar compounds.[7][8] You are looking for a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. You can also try mixed solvent systems, such as ethanol/water or methanol/water, where the compound is soluble in the "good" solvent (e.g., ethanol) and insoluble in the "poor" solvent (e.g., water).[9]

Q4: During recrystallization, my product is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A4: "Oiling out" typically occurs when the solution is supersaturated with impurities or when it is cooled too quickly.[9] To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool down much more slowly to encourage crystal formation over oiling. Insulating the flask can help with slow cooling.[9]

Q5: No crystals are forming after my recrystallization solution has cooled. What should I do?

A5: If crystals do not form, the solution is likely not sufficiently supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9]

  • Seeding: Add a very small crystal of pure this compound to the solution to act as a template for crystal growth.[9]

  • Reducing Temperature: Cool the solution further using an ice bath.[9]

  • Concentrating the Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound using recrystallization.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) to find one where it is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating the basic this compound from non-basic impurities.[10]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh acid solution to ensure complete transfer.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers containing the protonated product.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a solid, or you can proceed to the next step for re-extraction.[10]

  • Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM) by performing multiple extractions.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Visual Troubleshooting Guide

The following workflow provides a logical approach to troubleshooting common issues during the purification of this compound.

Purification_Troubleshooting start Start Purification crude_product Crude this compound start->crude_product choose_method Choose Purification Method crude_product->choose_method recrystallization Recrystallization choose_method->recrystallization Solid crude acid_base Acid-Base Extraction choose_method->acid_base Liquid/Oily crude or non-basic impurities column Column Chromatography choose_method->column Complex mixture recrys_issue Problem with Recrystallization? recrystallization->recrys_issue acid_base_issue Problem with Extraction? acid_base->acid_base_issue oiling_out Product Oiling Out? recrys_issue->oiling_out Yes pure_product Pure Product recrys_issue->pure_product No no_crystals No Crystals Forming? oiling_out->no_crystals No solve_oiling Re-dissolve, add more solvent, and cool slowly. oiling_out->solve_oiling Yes impure_crystals Crystals still impure? no_crystals->impure_crystals No solve_no_crystals Scratch flask, add seed crystal, or concentrate solution. no_crystals->solve_no_crystals Yes solve_impure Re-recrystallize or try a different purification method. impure_crystals->solve_impure Yes impure_crystals->pure_product No solve_oiling->recrystallization solve_no_crystals->recrystallization solve_impure->choose_method poor_separation Poor Layer Separation? acid_base_issue->poor_separation Yes acid_base_issue->pure_product No low_recovery Low Recovery? poor_separation->low_recovery No solve_separation Add brine to aqueous layer to break emulsion. poor_separation->solve_separation Yes low_recovery->impure_crystals No solve_low_recovery Ensure complete basification. Perform multiple extractions. low_recovery->solve_low_recovery Yes solve_separation->acid_base solve_low_recovery->acid_base

Troubleshooting workflow for purification.

References

common impurities in 5-Bromopyridin-2-ol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridin-2-ol. The information provided is intended to help identify and remove common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The common impurities in this compound typically arise from the synthetic route, which often involves the diazotization of 2-amino-5-bromopyridine. The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common starting material impurity is 2-amino-5-bromopyridine.

  • Over-brominated Byproducts: During the bromination of the pyridine (B92270) ring, overreaction can occur, leading to the formation of di-brominated species. A significant byproduct can be 2-amino-3,5-dibromopyridine (B40352) from the precursor synthesis, which can carry through to form 3,5-dibromo-2-hydroxypyridine.[1]

  • Related Isomers: Depending on the synthetic method, other positional isomers of bromopyridinol may be present in trace amounts.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). By spotting the crude material alongside the starting materials (if available) on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the presence of multiple spots will indicate impurities. The relative polarity of the spots can also give clues to the identity of the impurities. For more accurate quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.

Troubleshooting Guides

Impurity Identification and Removal Strategy

This table summarizes the common impurities and suggested removal strategies.

Impurity NameChemical StructureCommon SourceRecommended Removal Method
2-Amino-5-bromopyridineC₅H₅BrN₂Unreacted starting material from diazotization reaction.Column Chromatography, Recrystallization
3,5-Dibromo-2-hydroxypyridineC₅H₃Br₂NOOver-bromination during the synthesis of precursors.Column Chromatography
Starting Pyridin-2-olC₅H₅NOIncomplete bromination of the starting material.Column Chromatography

Note: The effectiveness of recrystallization for removing 3,5-Dibromo-2-hydroxypyridine may be limited due to similar solubility profiles.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective method for removing small amounts of impurities. The choice of solvent is critical for successful purification.

Recommended Solvents:

Solvent/Solvent SystemRationale
EthanolGood solubility at high temperatures and lower solubility at room temperature for many pyridine derivatives.
Ethanol/WaterA mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.
MethanolSimilar properties to ethanol, can be a good alternative.[2]
Isopropyl AlcoholHas been shown to yield high-purity crystals for similar compounds.

Step-by-Step Protocol:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful for removing impurities that are difficult to separate by recrystallization.[3]

Recommended Conditions:

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl AcetateA common solvent system for compounds of moderate polarity. The ratio can be optimized using TLC. A starting point of 9:1 or 4:1 (Hexane:Ethyl Acetate) is recommended.
TLC Analysis (Rf value) ~0.2 - 0.4An Rf value in this range on a TLC plate generally indicates good separation on a column.

Step-by-Step Protocol:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with different ratios of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Purified Product Crude Crude this compound (Contains Impurities) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Method 1 TLC TLC Analysis for Solvent System Crude->TLC Method 2 Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure Pack Pack Silica Gel Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect & Analyze Fractions Elute->Collect Collect->Pure

Caption: General workflow for the purification of this compound.

ImpurityRelationship cluster_synthesis Synthesis & Impurity Formation cluster_conversion Conversion to Final Product cluster_purification Purification Stage 2-Aminopyridine 2-Aminopyridine Bromination Bromination 2-Aminopyridine->Bromination Reactant 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Bromination->2-Amino-5-bromopyridine Desired Product 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine Bromination->2-Amino-3,5-dibromopyridine Over-bromination (Impurity A) Diazotization Diazotization 2-Amino-5-bromopyridine->Diazotization Desired Reaction This compound This compound 2-Amino-3,5-dibromopyridine->Diazotization Impurity Reacts Diazotization->this compound Final Product 3,5-Dibromo-2-hydroxypyridine 3,5-Dibromo-2-hydroxypyridine Diazotization->3,5-Dibromo-2-hydroxypyridine Carried-over Impurity (Impurity B) Crude Product Crude this compound (contains Impurities A & B) Purification Recrystallization or Column Chromatography Crude Product->Purification Pure Product Pure Product Purification->Pure Product Removes Impurities

Caption: Relationship between synthesis, impurity formation, and purification.

References

troubleshooting failed Suzuki coupling with 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromopyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?

Low or no yield in Suzuki couplings involving pyridine (B92270) substrates is a common issue, often exacerbated by the presence of the 2-hydroxyl group.[1] Several factors can contribute to this:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[2]

  • Tautomerism: this compound exists in a tautomeric equilibrium with 5-bromo-2-pyridone.[3][4] These tautomers have different electronic properties and solubilities, which can affect reactivity. The acidic proton of the hydroxyl group can also react with the base, potentially altering the reaction conditions.

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[1] Insufficient degassing of the reaction mixture can lead to rapid catalyst deactivation and the promotion of side reactions.[1][5]

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, solvent, and temperature is critical and highly interdependent.[1] An inappropriate combination can halt the reaction.

  • Poor Reagent Quality: Starting materials, particularly boronic acids, can degrade over time. Boronic acids may undergo protodeboronation or form inactive trimeric anhydrides (boroxines) upon storage.[1][5]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side product formation can significantly reduce the yield of your desired product. The most common side reactions in this coupling are protodeboronation, homocoupling, and dehalogenation.[1][6]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[1][7] It is often promoted by excess water, high temperatures, or a non-optimal base.[1]

    • Solution: Use a milder base such as K₂CO₃ or KF.[1] Minimize reaction time and temperature, and consider using anhydrous solvents. Using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can also effectively suppress this side reaction.[2][6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (R-R).[1] It is primarily caused by the presence of oxygen or an excess of a Pd(II) catalyst source.[1][5][8]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is crucial.[2][5] Running the reaction under a strict inert atmosphere (Argon or Nitrogen) is mandatory.[1] Lowering the catalyst loading or using a slight excess of the this compound may also suppress homocoupling.[1]

  • Dehalogenation: This involves the reduction of the this compound starting material, replacing the bromine with a hydrogen atom.[1]

    • Solution: This can be caused by certain phosphine (B1218219) ligands or bases, especially at elevated temperatures.[1] Trying a different ligand, using a milder base, or lowering the reaction temperature can help mitigate this issue.[1]

Troubleshooting Guides

Guide 1: Diagnosing Low to No Product Yield

If you are experiencing low or no conversion, follow this workflow to diagnose the potential issue.

G start Low / No Yield inert Is the reaction under a strict inert atmosphere? start->inert reagents Are the starting materials pure and fresh? inert->reagents  Yes sol_inert Degas solvents and reaction mixture (e.g., 3x freeze-pump-thaw or 30 min Ar sparging). Run under positive Ar/N2 pressure. inert->sol_inert No catalyst Is the catalyst system appropriate for a challenging substrate? reagents->catalyst  Yes sol_reagents Use freshly purified starting materials. Consider using a more stable boronic ester (Bpin). reagents->sol_reagents No conditions Are reaction conditions (base, solvent, temp) optimized? catalyst->conditions  Yes sol_catalyst Screen modern catalyst systems. Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a pre-formed Pd(0) source or an air-stable precatalyst. catalyst->sol_catalyst No sol_conditions Screen different bases (K3PO4, Cs2CO3). Screen solvents (Dioxane, Toluene/H2O). Optimize temperature (80-110 °C). conditions->sol_conditions No end Improved Yield conditions->end  Yes sol_inert->inert sol_reagents->reagents sol_catalyst->catalyst sol_conditions->conditions

Caption: A workflow for troubleshooting low-yield Suzuki couplings.
Guide 2: Summary of Issues and Solutions

The table below summarizes common problems and recommended actions.

IssuePotential Cause(s)Suggested Solutions
Low / No Yield Catalyst inhibition/deactivation.[1][2]Use bulky, electron-rich ligands (e.g., Buchwald type). Ensure rigorous degassing.[1][2]
Suboptimal conditions.[1]Screen bases (K₃PO₄, Cs₂CO₃), solvents (Dioxane/H₂O), and temperature (80-110 °C).[1]
Poor reagent quality.[1]Use fresh, pure starting materials. Consider using boronic esters.[1][2]
Protodeboronation Excess water, high temperature, wrong base.[1]Use milder bases (K₂CO₃, KF), minimize temperature/time, use anhydrous solvents.[1]
Homocoupling Presence of oxygen, excess Pd(II) catalyst.[1][5]Rigorously degas all components. Lower catalyst loading.[1][2]
Dehalogenation Inappropriate ligand or base, high temperature.[1]Screen alternative ligands, use a milder base, lower the reaction temperature.[1]

Experimental Protocols & Data

Recommended Reaction Parameters

For challenging substrates like this compound, starting with a robust set of conditions is key.

ParameterRecommendationRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Buchwald PrecatalystsPd(II) sources are often more air-stable but require in situ reduction.[5] Buchwald precatalysts are highly active.[1]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands prevent catalyst inhibition by the pyridine nitrogen and facilitate the reaction steps.[1][2] Use a Ligand:Pd ratio of 2:1 to 4:1.
Base K₃PO₄ or Cs₂CO₃ (≥ 3 equivalents)Strong, non-nucleophilic bases are often effective for difficult couplings.[1] At least 3 equivalents are recommended to activate the boronic acid and deprotonate the pyridin-2-ol.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)A polar, aprotic solvent with water is standard to dissolve both organic and inorganic reagents.[1]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion.[1]
Catalyst Loading 1 - 5 mol %Higher loadings may be needed for difficult substrates, but can also increase side reactions. Start with ~2 mol %.
Standard Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere Setup:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4-8 mol %).

  • Solvent Addition:

    • Prepare the solvent mixture (e.g., 1,4-Dioxane and water, 5:1 v/v).

    • Degas the solvent mixture thoroughly by bubbling Argon or Nitrogen through it for at least 30 minutes.

    • Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

G pd0 Active Pd(0) Catalyst (Pd(0)L₂) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-X Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal di_org_complex Ar-Pd(II)-Ar' Complex transmetal->di_org_complex red_elim Reductive Elimination di_org_complex->red_elim red_elim->pd0 Catalyst Regenerated product Ar-Ar' (Coupled Product) red_elim->product arx Ar-X (this compound) arx->ox_add boronic Ar'-B(OR)₂ (Boronic Acid/Ester) + Base boronic->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Issue 1: Low or No Conversion to the Desired Product

  • Question: My reaction shows low or no conversion to the desired aminopyridine product. What are the potential causes and how can I resolve this?

  • Answer: Low or no conversion is a frequent challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[1] Ensure that the palladium precursor and ligand are of high quality and have been stored and handled under a strictly inert atmosphere (argon or nitrogen).[2] Consider using a pre-catalyst, which can provide more reliable generation of the active catalytic species.[1][3]

    • Ligand Selection: The choice of ligand is critical for a successful reaction.[2] For pyridine (B92270) substrates, bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote reductive elimination and prevent catalyst deactivation.[2][4] If one ligand is not effective, screening a variety of ligands is recommended.

    • Inappropriate Base: The base plays a crucial role in the catalytic cycle.[2] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used and can lead to faster reaction rates.[1] However, if your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) should be considered, although this may require higher reaction temperatures or longer reaction times.[1]

    • Suboptimal Temperature: Ensure the reaction is conducted at an optimal temperature. While typical temperatures range from 80-110 °C, some systems may require adjustments.[2][5] Cautiously increase the temperature in 10 °C increments if you suspect it is too low.[1]

    • Solvent Issues: The polarity and coordinating ability of the solvent can significantly impact the reaction. While toluene (B28343) and dioxane are common, for polar substrates like this compound, more polar aprotic solvents like DMF or DMSO might improve solubility.[2] However, be aware that some solvents, such as acetonitrile (B52724) and pyridine itself, can inhibit the reaction by coordinating to the palladium catalyst and should be avoided.[2][6]

Issue 2: Significant Side Product Formation

  • Question: I am observing significant formation of side products, what are they and how can I minimize them?

  • Answer: A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] To minimize this and other side reactions:

    • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the extent of hydrodehalogenation.[1]

    • Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions, so lowering the temperature may be beneficial.[1]

    • Screen Ligands: Some ligands are more prone to promoting side reactions than others.[1] Experimenting with different ligands can help identify one that favors the desired product formation.

Issue 3: Poor Solubility of Starting Materials

  • Question: My starting materials, particularly the this compound, are poorly soluble in the reaction solvent. What can I do?

  • Answer: Poor solubility can hinder the reaction rate and overall yield.

    • Solvent Screening: Test a range of solvents with varying polarities. For polar substrates, consider more polar aprotic solvents like DMF or DMSO.[2] A mixture of solvents can also be effective.

    • Increase Temperature: Increasing the reaction temperature can improve the solubility of your starting materials.[2]

    • Efficient Stirring: Ensure efficient stirring to maximize the interaction between the dissolved and undissolved components of the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst, ligand, and base combination for the amination of this compound?

A1: A common starting point would be a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP.[7][8][9] For the base, sodium tert-butoxide (NaOtBu) is often a good first choice, with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as alternatives for base-sensitive substrates.[1]

Q2: How critical is the purity of reagents and solvents?

A2: Extremely critical. The palladium catalyst is sensitive to oxygen and other impurities.[2] It is essential to use anhydrous, degassed solvents and high-purity reagents. Ensure all glassware is oven-dried before use.

Q3: What is the optimal catalyst loading?

A3: Catalyst loading is typically in the range of 0.5-2 mol%.[10] For highly reactive substrates, lower loadings may be sufficient. For more challenging couplings, a higher catalyst loading might be necessary. It is always recommended to optimize the catalyst loading to balance reaction efficiency with cost and to minimize residual palladium in the final product.[10]

Q4: Can I run the reaction open to the air?

A4: No. Palladium-catalyzed amination reactions are sensitive to oxygen.[10] The active Pd(0) catalyst can be oxidized, leading to deactivation.[10] It is imperative to perform the reaction under an inert atmosphere, such as argon or nitrogen, using standard Schlenk techniques or in a glovebox.[2][8]

Data Presentation: Reaction Conditions Summary

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterRecommended ConditionsComments
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts like XPhos Pd G3 can also be very effective.[1]
Ligand Xantphos, BINAP, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are generally preferred.[2][4]
Base NaOtBu, Cs₂CO₃, K₃PO₄Choice of base depends on the substrate's sensitivity.[1]
Solvent Toluene, Dioxane, THF, DMFSolvent choice affects solubility and reaction rate.[1][2]
Temperature 80 - 110 °CMay need optimization for specific substrates.[2][5]
Catalyst Loading 0.5 - 2 mol%Should be optimized for cost-effectiveness.[10]

Experimental Protocol: General Procedure

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be required for different amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound (1.0 mmol), the palladium precatalyst (e.g., 0.02 mmol), and the phosphine ligand (e.g., 0.04 mmol).[7]

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[7]

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol) and the amine (1.2 mmol).[7]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL) via syringe.[7]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[2][7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[7] Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.[2][9]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[7][9]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aminopyridine.[2][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Glassware setup_reaction Setup Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add Reagents & Solvent setup_reaction->add_reagents heat_stir Heat & Stir add_reagents->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down filter_celite Filter Through Celite cool_down->filter_celite extract Extraction filter_celite->extract purify Purification (Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

troubleshooting_flowchart start Low or No Product Yield? catalyst Inactive Catalyst? start->catalyst Yes conditions Suboptimal Conditions? catalyst->conditions No catalyst_sol Use fresh catalyst/ligand. Ensure inert atmosphere. Consider a pre-catalyst. catalyst->catalyst_sol Yes solubility Poor Solubility? conditions->solubility No conditions_sol Screen ligands, bases, and temperature. conditions->conditions_sol Yes solubility_sol Screen more polar solvents (e.g., DMF). Increase temperature. solubility->solubility_sol Yes

Caption: Troubleshooting flowchart for low or no product yield.

References

Technical Support Center: 5-Bromopyridin-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromopyridin-2-ol in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions include:

  • Homocoupling: This is the self-coupling of the boronic acid or organometallic reagent, or the dimerization of this compound. It is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]

  • Protodebromination (Dehalogenation): This is the replacement of the bromine atom on the pyridin-2-ol ring with a hydrogen atom, leading to the formation of pyridin-2-ol. This can be caused by certain phosphine (B1218219) ligands and bases, especially at elevated temperatures.[1]

  • Catalyst Inhibition/Low Reactivity: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, inhibiting its catalytic activity and leading to low or no product yield.[1]

Q2: Why is my cross-coupling reaction with this compound showing low to no yield?

A2: Low yields can be attributed to several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source is of good quality and consider using a pre-formed Pd(0) catalyst.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. A thorough screening of these parameters is often necessary to find the optimal conditions for your specific substrates.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical for success.[1]

  • Poor Substrate Quality: Impurities in either the this compound or the coupling partner (e.g., boronic acid) can negatively impact the reaction.[1]

Q3: How can I minimize homocoupling of my boronic acid coupling partner?

A3: To minimize homocoupling, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]

  • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂.[1]

  • Slow Addition: Slowly adding the boronic acid to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling.

Troubleshooting Guides

Suzuki Coupling

Issue: Significant Formation of Side Products

Side ProductPotential CauseTroubleshooting Strategy
Homocoupling of Boronic Acid Presence of oxygen; Excess palladium catalyst; Use of a Pd(II) precatalyst.[1][2]Rigorously degas all solvents and reagents.[2] Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[2] Lower the catalyst loading.[1]
Protodebromination High reaction temperature; Certain phosphine ligands and bases.[1]Lower the reaction temperature. Screen different ligands and milder bases (e.g., K₂CO₃, KF).[1]

Quantitative Data on Side Products in Suzuki-Miyaura Coupling of Halopyridines

Disclaimer: The following data is for the coupling of 2- and 3-halopyridines with phenylboronic acid and is intended to illustrate the impact of reaction conditions on product distribution. Similar trends may be observed for this compound, but direct quantitative results may vary.

EntryHalopyridineLigandSolventTemp (°C)Time (min)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
12-BromopyridineBenzimidazolium salt 1DMF/H₂O (1:1)120 (MW)1070.05.0 (biphenyl)[3]
23-BromopyridineBenzimidazolium salt 1DMF/H₂O (1:1)120 (MW)1085.04.0 (biphenyl)[3]
32-ChloropyridineBenzimidazolium salt 1DMF/H₂O (1:1)120 (MW)1045.06.0 (biphenyl)[3]
43-ChloropyridineBenzimidazolium salt 1DMF/H₂O (1:1)120 (MW)1065.05.0 (biphenyl)[3]
Buchwald-Hartwig Amination

Issue: Low Yield or Incomplete Conversion

ObservationPotential CauseTroubleshooting Strategy
No reaction or very low conversion Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote the desired coupling over catalyst inhibition.[4]
Reaction starts but does not go to completion Catalyst deactivation.Ensure a strictly inert atmosphere.[1] Consider using a more robust precatalyst.
Formation of dehalogenated starting material Unproductive side reaction pathway.Screen different bases (e.g., NaOt-Bu vs. K₃PO₄).[5] Lowering the reaction temperature may also be beneficial.[6]
Heck Reaction

Issue: Low Product Yield and Formation of Isomers

ObservationPotential CauseTroubleshooting Strategy
Low conversion of this compound Unfavorable reaction kinetics.Increase reaction temperature.[7] Screen different palladium sources and ligands.[7]
Formation of regioisomers Non-selective migratory insertion.The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment of the catalyst. Consider using an alkene with strong electronic bias if possible.
Double bond isomerization in the product Reversible β-hydride elimination and re-addition.The addition of certain salts, like silver salts, can sometimes suppress isomerization by promoting irreversible reductive elimination.[8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with Argon (repeat 3 times).

  • Add Pd(PPh₃)₄ to the flask under a positive flow of Argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.

  • Add NaOt-Bu, this compound, and the amine.

  • Add the degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solvent and purify the product by column chromatography.

General Protocol for Heck Reaction of this compound

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • P(o-tol)₃ (0.06 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • DMF (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill with Argon.

  • Add the degassed DMF, Et₃N, this compound, and the alkene via syringe.

  • Heat the reaction to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with diethyl ether and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow for a Generic Cross-Coupling Reaction

experimental_workflow reagents 1. Reagent Preparation - this compound - Coupling Partner - Catalyst & Ligand - Base setup 2. Reaction Setup - Add solids to flask - Inert atmosphere (Ar/N2) reagents->setup solvents 3. Solvent Addition - Add degassed solvent setup->solvents reaction 4. Reaction - Heat and stir - Monitor by TLC/LC-MS solvents->reaction workup 5. Workup - Cool and quench - Extraction reaction->workup purification 6. Purification - Column chromatography workup->purification analysis 7. Analysis - NMR, MS purification->analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting Logic for Low Yield in Cross-Coupling

troubleshooting_low_yield start Low or No Product Yield check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Action: Rigorously degas solvents and reagents. Run under Ar or N2. check_atmosphere->degas No check_catalyst Is the catalyst system appropriate? check_atmosphere->check_catalyst Yes degas->check_catalyst screen_catalyst Action: Screen different Pd sources (Pd(0) vs Pd(II)), ligands, and catalyst loading. check_catalyst->screen_catalyst No check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes screen_catalyst->check_conditions screen_conditions Action: Screen different bases, solvents, and temperatures. check_conditions->screen_conditions No check_reagents Are the starting materials pure? check_conditions->check_reagents Yes screen_conditions->check_reagents purify_reagents Action: Purify starting materials. Use fresh reagents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting low product yield.

Signaling Pathway of a Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopalladium Ar-Pd(II)L2-R transmetalation->diorganopalladium byproducts X-B(OR)2 transmetalation->byproducts reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron R-B(OR)2 organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

stability issues and degradation of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation problems encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you might have about the stability and handling of this compound.

Q1: My reaction yield is consistently low when using this compound. What could be the cause?

Low reaction yields can often be attributed to the degradation of this compound. Several factors can contribute to its instability:

  • pH Instability: this compound, like other pyridin-2-one derivatives, can be susceptible to hydrolysis under both acidic and basic conditions. The pyridine (B92270) ring can undergo cleavage, especially at elevated temperatures.

  • Oxidative Degradation: The presence of oxidizing agents, or even atmospheric oxygen over prolonged periods, can lead to the degradation of the molecule. Hydroxylation of the pyridine ring is a common degradation pathway for pyridine derivatives.

  • Temperature Sensitivity: High temperatures can promote the decomposition of this compound. The specific decomposition temperature is not well-documented, but as a general precaution, prolonged exposure to high heat should be avoided.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the compound. It is advisable to protect solutions of this compound from light.

Troubleshooting Steps:

  • Verify Compound Purity: Before use, confirm the purity of your this compound stock using a suitable analytical method like HPLC.

  • Control Reaction pH: If your reaction conditions are strongly acidic or basic, consider if a milder pH range can be used. If not, minimize the reaction time at extreme pH values.

  • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize degradation over time in solution.

  • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Optimize Temperature: If the reaction is run at an elevated temperature, try to lower it or reduce the reaction time.

Q2: I'm observing an unknown impurity in my reaction mixture by HPLC/TLC. Could it be a degradation product of this compound?

Yes, it is highly likely. The appearance of new, often more polar, spots on a TLC plate or extra peaks in an HPLC chromatogram can indicate the formation of degradation products.

Logical Troubleshooting Flow for Impurity Identification:

G start Unknown Impurity Observed check_blank Run a blank reaction (without this compound) start->check_blank impurity_present Impurity still present? check_blank->impurity_present impurity_from_reagents Impurity originates from other reagents or solvent. impurity_present->impurity_from_reagents Yes impurity_from_start Analyze this compound starting material for the impurity. impurity_present->impurity_from_start No impurity_in_start Impurity present in starting material? impurity_from_start->impurity_in_start degradation_product Impurity is likely a degradation product. impurity_in_start->degradation_product No purify_start Purify starting material before use. impurity_in_start->purify_start Yes characterize_impurity Characterize the impurity using LC-MS, NMR, etc. degradation_product->characterize_impurity

Caption: Troubleshooting workflow for identifying the source of an unknown impurity.

Q3: How should I properly store this compound to ensure its stability?

Proper storage is crucial to maintain the integrity of this compound.

Storage ConditionRecommendationShelf Life
Solid Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage.Refer to the manufacturer's specifications.
Solution For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[1] It is highly recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]1 month at -20°C, 6 months at -80°C[1]

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving this compound.

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • UV-Vis spectrophotometer or photostability chamber

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a solid sample and a solution of this compound in an oven at 70°C.

    • Photodegradation: Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.

Protocol 2: HPLC Method for Purity and Stability Analysis

This protocol provides a general reverse-phase HPLC method for assessing the purity of this compound and analyzing its degradation products.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 90-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Application in Kinase Inhibitor Synthesis

This compound serves as a versatile scaffold in the synthesis of various kinase inhibitors.[2][3] The pyridine core can mimic the hinge-binding motif of ATP, while the bromo- and hydroxyl- groups provide reactive handles for further chemical modifications, such as in Suzuki coupling reactions.[4]

Workflow for Kinase Inhibitor Synthesis using this compound:

G start This compound protection Protection of Hydroxyl Group (e.g., O-methylation) start->protection suzuki Suzuki Coupling with Arylboronic Acid protection->suzuki deprotection Deprotection of Hydroxyl Group suzuki->deprotection modification Further Functionalization (e.g., amination) deprotection->modification inhibitor Final Kinase Inhibitor modification->inhibitor

Caption: A general synthetic workflow for the preparation of kinase inhibitors starting from this compound.

This workflow highlights a common strategy where the hydroxyl group is first protected, followed by a palladium-catalyzed Suzuki coupling to introduce an aryl group at the 5-position. Subsequent deprotection and further functionalization lead to the final kinase inhibitor. Stability of the this compound scaffold is critical throughout this process to ensure high yields and purity of the final product.

References

Technical Support Center: 5-Bromopyridin-2-ol Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 5-Bromopyridin-2-ol. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during workup?

A1: this compound exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. This, along with its other properties, influences its solubility and behavior during extraction and purification.

Key Properties of this compound:

PropertyValueImplication for Workup
Molecular Weight 174.00 g/mol -
Appearance White to yellow solidVisual identification of the starting material.
Melting Point 180-183 °CCan be used as a preliminary purity check.[1][2]
pKa ~9.96The compound is weakly acidic and will be deprotonated by a moderately strong to strong base. This is crucial for designing acid-base extractions.[1][2]
Solubility Soluble in DMSO, slightly miscible with water.Choice of solvents for reaction, extraction, and purification.[3]

Q2: How does the tautomerism of this compound affect its reactivity and workup?

A2: The tautomerism between the hydroxy-pyridine and pyridone forms means that this compound can react as either a nucleophile (via the oxygen of the pyridinol form) in reactions like etherification, or potentially at the nitrogen of the pyridone form. During workup, the pyridone form is more polar, which can affect its partitioning between organic and aqueous layers. The acidic proton on the pyridone nitrogen allows for its separation from neutral organic compounds via basic extraction.

Q3: My reaction mixture containing a this compound derivative is a complex mixture. What is a general strategy for purification?

A3: A general purification strategy involves the following steps:

  • Quenching: Carefully neutralize any reactive reagents.

  • Aqueous Workup/Extraction: To separate the product from inorganic salts and highly polar or ionic starting materials/byproducts. An acid-base extraction can be particularly effective for products retaining the pyridin-2-ol moiety.

  • Drying: Remove residual water from the organic layer.

  • Concentration: Remove the solvent.

  • Purification: Employ techniques like column chromatography or recrystallization to isolate the pure product.

Troubleshooting Guides

Issue 1: Low recovery of the desired product after aqueous extraction.

Possible Cause 1: Product is partially soluble in the aqueous layer.

  • Solution: The pyridin-2-ol moiety can impart some water solubility, especially if the pH of the aqueous layer is basic, leading to deprotonation and salt formation.

    • Back-extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

    • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be neutral or slightly acidic (if your product is stable to acid) to suppress deprotonation of the pyridin-2-ol.

Possible Cause 2: Emulsion formation during extraction.

  • Solution: Emulsions are common when dealing with pyridine-containing compounds.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.

    • Filtration: Filter the mixture through a pad of Celite or glass wool.

    • Patience: Allow the mixture to stand for a longer period to allow the layers to separate.

Issue 2: Presence of unreacted this compound in the final product.

Possible Cause: Incomplete reaction or inefficient removal during workup.

  • Solution:

    • Reaction Optimization: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.

    • Basic Extraction: During the workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or Na2CO3). The acidic this compound will be deprotonated and extracted into the aqueous layer, while the likely less acidic or neutral product remains in the organic phase.

Issue 3: Difficulty in purifying the product by column chromatography.

Possible Cause 1: Product is unstable on silica (B1680970) gel.

  • Solution: Pyridine-containing compounds can sometimes interact strongly with the acidic silica gel, leading to streaking or decomposition.

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine (B128534) (0.5-1% v/v in the eluent) to neutralize acidic sites.[4]

    • Alternative Stationary Phase: Consider using a different stationary phase such as neutral alumina.

Possible Cause 2: Poor separation from byproducts.

  • Solution:

    • Solvent System Optimization: Systematically screen different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane (B109758) in methanol) using TLC to find the optimal conditions for separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective alternative or complementary purification step.

Experimental Protocols

Protocol 1: General Workup for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical workup for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

  • Cooling and Quenching:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution and Filtration:

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x volume of organic layer)

      • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to remove any acidic impurities.

      • Brine (1 x volume of organic layer).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5]

Quantitative Data Example for Suzuki Coupling Workup:

StepReagent/SolventTypical Volume/AmountPurpose
Dilution Ethyl Acetate50 mL for a 1 mmol scale reactionTo dissolve the reaction mixture for filtration and extraction.
Aqueous Wash Water2 x 50 mLTo remove water-soluble impurities.
Base Wash Sat. aq. NaHCO31 x 50 mLTo remove acidic byproducts.
Brine Wash Sat. aq. NaCl1 x 50 mLTo reduce the water content in the organic layer and help break emulsions.
Drying Agent Anhydrous Na2SO45-10 gTo remove residual water from the organic solvent.
Protocol 2: General Workup for Williamson Ether Synthesis with this compound

This protocol outlines the workup for the synthesis of 5-bromo-2-alkoxypyridines.

  • Solvent Removal:

    • If the reaction is conducted in a high-boiling solvent like DMF or DMSO, it is often beneficial to remove the bulk of the solvent under reduced pressure.

  • Aqueous Workup:

    • To the residue, add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2 x additional portions).

  • Base Wash:

    • Combine the organic layers and wash with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted this compound.

  • Washing, Drying, and Concentration:

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Workup for Buchwald-Hartwig Amination of this compound

This protocol describes a typical workup for the palladium-catalyzed amination of this compound.

  • Cooling and Filtration:

    • After completion, cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Filter through a pad of Celite to remove the palladium catalyst. Wash the pad with the same solvent.[6]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash with water and brine.[7]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Completed Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute filter Filter (e.g., through Celite) dilute->filter extract Aqueous Extraction (Water, Base, Brine) filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup and purification of this compound reaction products.

G cluster_organic Organic Layer cluster_aqueous Aqueous Layer crude Crude Reaction Mixture in Organic Solvent product_neutral Neutral/Weakly Acidic Product crude->product_neutral Wash with Aqueous Base (e.g., 1M NaOH) sm_salt 5-Bromopyridin-2-olate Salt crude->sm_salt Unreacted this compound is deprotonated and enters the aqueous phase

Caption: Logical diagram of acid-base extraction to remove unreacted this compound.

References

Technical Support Center: Scale-Up of 5-Bromopyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up of 5-Bromopyridin-2-ol synthesis. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound is typically synthesized via a few primary routes. One common method involves the bromination of 2-Hydroxypyridine. Another approach is the diazotization of 2-Amino-5-bromopyridine (B118841), followed by hydrolysis.[1] The choice of route often depends on the availability and cost of starting materials, desired purity, and scalability.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of this compound synthesis include managing reaction exotherms, ensuring adequate mixing to avoid localized concentration and temperature gradients, dealing with the formation of impurities such as di-brominated byproducts, and developing effective, large-scale purification methods to replace laboratory-scale chromatography.[2][3]

Q3: Why is impurity formation, particularly di-bromination, a common issue?

A3: The pyridine (B92270) ring system's reactivity can lead to over-bromination, resulting in di-brominated impurities. This is often caused by an excess of the brominating agent or poor mixing in a large reactor, which creates areas of high reagent concentration.[2] Careful control over the stoichiometry and addition rate of the brominating agent is crucial to minimize these side reactions.[2]

Q4: What are the recommended methods for purifying this compound on a large scale?

A4: While column chromatography is common in the lab, it is often not economically viable for large-scale production.[2] The preferred methods for industrial-scale purification are crystallization and recrystallization.[2] Identifying a suitable solvent system that allows the desired product to precipitate in high purity while impurities remain in the mother liquor is key.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

IssuePotential CauseRecommended Action
Low or Inconsistent Yield Incomplete Reaction: Reaction times may not be sufficient for larger batches due to mass and heat transfer limitations.[2][4]Monitor the reaction's progress using analytical techniques like HPLC or TLC to ensure it has reached completion before workup.[2] Consider extending the reaction time.
Poor Temperature Control: Inefficient heat dissipation in large reactors can lead to temperature fluctuations, promoting side reactions or degradation.[3][5]Implement a robust cooling system and monitor the internal reaction temperature closely. Slower, controlled addition of reagents can help manage the exotherm.[2]
Inadequate Mixing: Inefficient stirring can cause localized temperature and concentration gradients, leading to poor reagent distribution and lower conversion.[2]Ensure the agitator speed and impeller design are appropriate for the reactor size and viscosity of the reaction mixture.
Formation of Impurities Di-brominated Byproducts: An excess of the brominating agent (e.g., Br₂ or NBS) is a primary cause of over-bromination.[2]Carefully control the stoichiometry of the brominating agent. Add the reagent portion-wise or as a dilute solution to prevent localized high concentrations.[2]
Starting Material in Final Product: The reaction may not have gone to completion.Verify reaction completion with an appropriate analytical method before initiating workup.
Hydrolysis of Intermediates: Certain intermediates may be sensitive to the aqueous conditions during workup.Optimize workup conditions, such as pH and temperature, to minimize the degradation of intermediates.
Difficulties in Product Isolation Product is an Oil, Not a Solid: The product may have a high solubility in the chosen solvent or be contaminated with impurities that inhibit crystallization.Try triturating the oil with a non-polar solvent to induce solidification. If unsuccessful, an alternative purification method like chromatography may be necessary for the initial batch to obtain a seed crystal.[6]
Poor Recovery After Crystallization: The product may have significant solubility in the crystallization solvent, leading to losses in the mother liquor.Experiment with different solvent systems or anti-solvents to minimize the product's solubility at lower temperatures. Cooling the crystallization mixture slowly can also improve recovery and purity.
Runaway Reaction Poor Heat Dissipation: The exothermic nature of the reaction combined with poor heat transfer at scale can lead to a rapid increase in temperature and pressure.[5]For large-scale production, use a reactor with an efficient cooling system, such as cooling jackets or internal coils. Consider a semi-batch process with controlled addition of a limiting reagent. For highly exothermic reactions, transitioning to a continuous flow process can offer superior temperature control and safety.[5][7]

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 2-amino-5-bromopyridine, a common precursor to this compound, highlighting the impact of different brominating agents.

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyridine (B139424)N-Bromosuccinimide (NBS)Acetonitrile0 - 5Not Specified>95% (regioselectivity)[8]
2-AminopyridinePhenyltrimethylammonium (B184261) tribromideChloroform (B151607)25278%[9]
2-AminopyridineBromineNot Specified45 - 552 - 360%[10]

Experimental Protocols

Synthesis of 2-Amino-5-bromopyridine via Bromination

This protocol is adapted from a common laboratory procedure for the bromination of 2-aminopyridine.

  • Reagent Charging: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminopyridine (1.0 eq) in a solvent such as chloroform or methylene (B1212753) chloride.[9]

  • Brominating Agent Addition: Prepare a solution of the brominating agent, such as phenyltrimethylammonium tribromide (1.0 eq), in the same solvent.[9]

  • Reaction: While maintaining the reaction temperature between 20-30°C, slowly add the brominating agent solution to the 2-aminopyridine solution over a period of 1-2 hours.[9]

  • Monitoring: Stir the reaction mixture for an additional 1-3 hours at the same temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[9]

  • Work-up: Upon completion, wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer.[9]

  • Purification: Wash the organic phase with water, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like benzene (B151609) to yield the final product.[9]

Synthesis of this compound via Diazotization of 2-Amino-5-bromopyridine

This protocol describes a general procedure for the conversion of 2-amino-5-bromopyridine to this compound.

  • Diazotization: 2-amino-5-bromo-3-iodopyridine (B1270907) (a related substrate) is gradually added to concentrated sulfuric acid under ice cooling. The mixture is stirred and then sodium nitrite (B80452) is added portion-wise.[1]

  • Reaction: The reaction is stirred for an extended period (e.g., 3 days) at room temperature.[1]

  • Work-up: The reaction solution is poured onto ice and neutralized to a specific pH (e.g., pH 4.0) with a base like NaOH.[1]

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.[1]

Mandatory Visualizations

G General Workflow for this compound Synthesis cluster_0 Route A: From 2-Aminopyridine cluster_1 Route B: From 2-Hydroxypyridine A1 2-Aminopyridine A2 Bromination (e.g., NBS, Br2) A1->A2 A3 2-Amino-5-bromopyridine A2->A3 A4 Diazotization (NaNO2, H2SO4) A3->A4 A5 Hydrolysis A4->A5 P This compound A5->P B1 2-Hydroxypyridine B2 Bromination B1->B2 B2->P Pur Purification (Crystallization) P->Pur FP Final Product Pur->FP

Caption: Common synthetic routes to this compound.

G Troubleshooting Logic for Low Yield in Scale-Up Start Low Yield Observed in Scale-Up Batch CheckCompletion Was reaction monitored to completion (TLC/HPLC)? Start->CheckCompletion CheckTemp Was temperature controlled effectively? CheckCompletion->CheckTemp Yes Sol_Time Increase reaction time and monitor closely. CheckCompletion->Sol_Time No CheckMixing Was mixing adequate for the vessel size? CheckTemp->CheckMixing Yes Sol_Temp Improve temperature control. Use slower reagent addition. CheckTemp->Sol_Temp No Sol_Mix Optimize agitation speed and impeller design. CheckMixing->Sol_Mix No End If issues persist, investigate reagent quality and stability. CheckMixing->End Yes

Caption: A logical approach to troubleshooting low yields.

References

avoiding dehalogenation of 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthetic reactions involving this reagent, with a primary focus on the prevention of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem when working with this compound?

A: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine (B92270) ring is replaced by a hydrogen atom, resulting in the formation of pyridin-2-ol. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupling product, and introduces a byproduct that can be difficult to separate, complicating the purification process.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A: Dehalogenation in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can transfer a hydride to the aryl halide complex, leading to the dehalogenated product. Common sources of hydride include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents like alcohols or the presence of water can act as hydride donors.

  • Reagents: Impurities in reagents or the boronic acid itself in Suzuki couplings can sometimes be a source of hydrides.

Q3: How does the tautomeric nature of this compound affect its reactivity and propensity for dehalogenation?

A: this compound exists in equilibrium with its tautomer, 5-bromo-2(1H)-pyridone. This equilibrium can influence the electronic properties of the substrate. The pyridone form is more electron-rich, which can impact the rates of oxidative addition and reductive elimination in the catalytic cycle. While specific studies on how this tautomerism directly affects dehalogenation are scarce, it is a factor to consider, and protection of the hydroxyl/amine group is a potential strategy to prevent side reactions.

Troubleshooting Guides

Issue: Significant Dehalogenation Observed in a Suzuki Coupling Reaction

This guide provides a step-by-step approach to reducing the formation of pyridin-2-ol during the Suzuki coupling of this compound.

Troubleshooting Workflow:

start High Dehalogenation in Suzuki Coupling q1 Using a strong alkoxide base (e.g., NaOtBu, KOtBu)? start->q1 a1_yes Switch to a milder base: K₂CO₃, K₃PO₄, or Cs₂CO₃ q1->a1_yes Yes q2 Using a protic solvent (e.g., MeOH, EtOH, H₂O)? q1->q2 No a1_yes->q2 a2_yes Change to an aprotic solvent: Toluene (B28343), Dioxane, or THF q2->a2_yes Yes q3 Using a traditional phosphine (B1218219) ligand (e.g., PPh₃)? q2->q3 No a2_yes->q3 a3_yes Employ bulky, electron-rich ligands: XPhos, SPhos, or RuPhos q3->a3_yes Yes q4 Reaction temperature > 100 °C? q3->q4 No a3_yes->q4 a4_yes Lower the reaction temperature (e.g., 80-90 °C) q4->a4_yes Yes end Dehalogenation Minimized q4->end No a4_yes->end

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Data Presentation: Illustrative Effect of Reaction Parameters on Dehalogenation

Table 1: Effect of Base on Suzuki Coupling Yield and Dehalogenation

BaseProduct Yield (%)Dehalogenation (%)
KOtBu7520
K₃PO₄905
K₂CO₃887
Cs₂CO₃92<5

Table 2: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation

LigandProduct Yield (%)Dehalogenation (%)
PPh₃7025
SPhos93<5
XPhos95<3
RuPhos916
Issue: Dehalogenation in Buchwald-Hartwig Amination

This guide addresses the common issue of hydrodehalogenation during the amination of this compound.

Conceptual Pathway: Desired Coupling vs. Dehalogenation

A Ar-Br + Pd(0)Lₙ B Oxidative Addition Ar-Pd(II)(Br)Lₙ A->B C Ligand Exchange with Amine B->C G Formation of Pd-H Species B->G D Reductive Elimination C->D E Ar-NR₂ + Pd(0)Lₙ (Desired Product) D->E F Hydride Source (Base, Solvent) F->G H Reductive Elimination G->H I Ar-H + Pd(0)Lₙ (Dehalogenation) H->I

Caption: Competing pathways of cross-coupling vs. dehalogenation.

Recommendations to Minimize Dehalogenation:

  • Catalyst System: Employ a modern, well-defined palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., G3 or G4 precatalysts with XPhos or SPhos).

  • Base Selection: While strong bases like NaOtBu are common, consider weaker bases such as Cs₂CO₃ or K₃PO₄ if dehalogenation is severe.

  • Solvent Choice: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcohols or wet solvents.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate the decomposition of bases and the formation of Pd-H species.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox, add this compound, Cs₂CO₃, and the XPhos Pd G3 precatalyst to a reaction vial.

  • Add anhydrous dioxane, followed by the amine.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica (B1680970) gel.

  • Concentrate the filtrate and purify the product by chromatography.

Protocol 3: Sonogashira Coupling with Minimized Dehalogenation

This protocol outlines a copper-free Sonogashira coupling to reduce side reactions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • Add this compound and Pd(PPh₃)₄ to a dry reaction flask.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF, triethylamine, and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Validation & Comparative

Characterization of 5-Bromopyridin-2-ol by ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Bromopyridin-2-ol. Due to the tautomeric nature of this compound, existing as both the pyridinol and pyridone forms, its NMR spectra can be complex. This document presents a comparative analysis of its expected ¹H and ¹³C NMR chemical shifts alongside data from structurally similar compounds to aid in spectral interpretation. Detailed experimental protocols and a visual workflow are also provided to assist researchers in obtaining and interpreting high-quality NMR data for this and related molecules.

¹H and ¹³C NMR Spectral Data Comparison

The precise chemical shifts of this compound can vary depending on the solvent, concentration, and temperature due to the equilibrium between its tautomeric forms: this compound and 5-Bromo-2(1H)-pyridone. The following tables summarize the expected chemical shifts for this compound and compare them with those of related bromopyridine derivatives. These comparisons are essential for accurate spectral assignment.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

CompoundH-3H-4H-6Solvent
This compound (Predicted) ~6.5-6.7~7.5-7.7~7.8-8.0DMSO-d₆
2-Bromopyridine7.21-7.267.50-7.558.30-8.40CDCl₃
5-Bromo-2-iodopyridine---DMSO-d₆
2-Amino-5-bromopyridine6.457.458.05DMSO-d₆

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

CompoundC-2C-3C-4C-5C-6Solvent
This compound (Predicted) ~160-165~110-115~140-145~105-110~145-150DMSO-d₆
2-Bromopyridine142.4128.4138.6122.8150.3CDCl₃
2-Amino-5-bromopyridine158.5108.0140.1110.2148.9DMSO-d₆

Experimental Protocols

Accurate and reproducible NMR data is contingent on a standardized experimental protocol. The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Deuterated chloroform (B151607) (CDCl₃) can also be used, but solubility may be a limiting factor.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts, Coupling Constants, and Integration process->analyze compare Compare with Reference Data analyze->compare structure Structure Elucidation compare->structure

Mass Spectrometry Analysis of 5-Bromopyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, understanding the structural characteristics of molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a compound's identity and structure. This guide offers a detailed comparison of the mass spectrometric behavior of 5-Bromopyridin-2-ol and its non-brominated analog, 2-Hydroxypyridine, supported by predicted data and established analytical protocols.

Comparative Analysis of Fragmentation Patterns

The introduction of a bromine atom to the pyridinol backbone significantly influences the mass spectrum. The most notable difference is the presence of a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

FeatureThis compound (Predicted)2-Hydroxypyridine (Alternative)
Molecular Ion (m/z) 173/175 ([M]⁺/[M+2]⁺)95
Key Fragments (m/z) 145/147 (Loss of CO), 94 (Loss of Br), 66 (Loss of Br and CO)67 (Loss of CO), 68
Isotopic Pattern Prominent M/M+2 peaks in a ~1:1 ratioAbsent

Predicted Electron Ionization Mass Spectrum of this compound

Under electron ionization (EI), this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion peaks at m/z 173 and 175, corresponding to the two bromine isotopes, would be prominent. Subsequent fragmentation would likely involve the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for pyridinols, leading to fragment ions at m/z 145 and 147. Another significant fragmentation would be the cleavage of the carbon-bromine bond, resulting in a fragment at m/z 94.

Experimental Protocols

A robust mass spectrometry analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile and thermally stable compounds.

Sample Preparation:

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol (B129727) or dichloromethane. A working solution of 10 µg/mL is then prepared by serial dilution for injection into the GC-MS system.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Split/splitless inlet at 250°C with a split ratio of 20:1

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, with a final hold of 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-300

Visualizing the Process

To further clarify the analytical workflow and the predicted molecular fragmentation, the following diagrams are provided.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve & Dilute Sample->Dissolution Solvent Methanol Solvent->Dissolution GC_Injection GC Injection Dissolution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectral_Analysis Spectral Analysis Data_Acquisition->Spectral_Analysis

Experimental workflow for GC-MS analysis.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment M This compound [M]⁺• m/z 173/175 Frag1 Loss of CO [M-CO]⁺• m/z 145/147 M->Frag1 - CO Frag2 Loss of •Br [M-Br]⁺ m/z 94 M->Frag2 - •Br Frag3 Loss of CO from [M-Br]⁺ [C₄H₄N]⁺ m/z 66 Frag2->Frag3 - CO

Predicted fragmentation of this compound.

A Comparative Guide to the Reactivity of 5-Bromopyridin-2-ol and 5-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 5-Bromopyridin-2-ol and 5-Chloropyridin-2-ol, two halogenated pyridin-2-ol derivatives of significant interest in medicinal chemistry and materials science. While direct head-to-head experimental comparisons under identical conditions are not extensively documented in the literature, this guide extrapolates their relative performance in key synthetic transformations based on well-established principles of chemical reactivity and data from closely related analogues.

The reactivity of these compounds is primarily dictated by the nature of the carbon-halogen bond (C-Br vs. C-Cl) and the electronic properties of the pyridin-2-ol scaffold. It is also important to consider the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms, which can influence reaction outcomes. For clarity in comparing the intrinsic reactivity of the C-X bond, this guide will also consider O-protected derivatives, which are common synthetic intermediates.

Executive Summary of Reactivity Comparison

Reaction TypeMore Reactive CompoundRationale
Palladium-Catalyzed Cross-Coupling This compoundThe Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, facilitating the rate-determining oxidative addition step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) 5-Chloropyridin-2-olThe higher electronegativity of chlorine polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is typically the rate-determining step.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-nitrogen bonds. In this context, the reactivity of the aryl halide is a critical factor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[2]

Consequently, This compound is expected to be more reactive than 5-Chloropyridin-2-ol in Suzuki-Miyaura coupling reactions. This translates to potentially higher yields, shorter reaction times, and milder reaction conditions for the bromo-derivative. While reactions with aryl chlorides are feasible, they often require more specialized and forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-Cl bond.[2]

Comparative Data for Suzuki-Miyaura Coupling (Analogous Compounds)

Since direct comparative data for the title compounds is scarce, the following table presents data for the closely related O-protected analogues, 5-bromo-2-(benzyloxy)pyridine and 5-chloro-2-(benzyloxy)pyridine, to illustrate the expected reactivity trend.

Starting MaterialCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-(benzyloxy)pyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801690-98[3]
5-Chloro-2-(benzyloxy)pyridinePd₂(dba)₃ / XPhosK₃PO₄Toluene11012-24Moderate to Good[4]
Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, a method for forming C-N bonds, is also highly dependent on the ease of the oxidative addition step.[5] Therefore, This compound is anticipated to be more reactive than 5-Chloropyridin-2-ol in this transformation. Aryl bromides are generally preferred substrates over aryl chlorides, reacting under milder conditions and with a broader range of amines.[6] The amination of aryl chlorides often necessitates the use of more sophisticated catalyst systems and higher temperatures to achieve comparable results.[6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine (B92270) rings is a common strategy for introducing various functional groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[7] The stability of this intermediate is a key factor in determining the reaction rate.

For SNAr reactions, the reactivity of halogens often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[8]

Therefore, in the context of SNAr reactions, 5-Chloropyridin-2-ol is expected to be more reactive than this compound. The position of the halogen at C5, which is meta to the nitrogen atom, is generally less activated towards nucleophilic attack compared to the C2 or C4 positions. However, the inherent reactivity difference between the C-Cl and C-Br bonds in this specific reaction type would still favor the chloro-derivative.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the target compounds based on procedures for analogous substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound (via O-protected intermediate)

Materials:

  • 5-Bromo-2-(benzyloxy)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the 5-Bromo-2-(benzyloxy)pyridine and the amine.

  • Add the degassed toluene.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • If necessary, deprotect the benzyloxy group using appropriate conditions (e.g., hydrogenolysis) to obtain the final product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)₂) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Bromide_Pd This compound Chloride_Pd 5-Chloropyridin-2-ol Bromide_Pd->Chloride_Pd More Reactive Chloride_SNAr 5-Chloropyridin-2-ol Bromide_SNAr This compound Chloride_SNAr->Bromide_SNAr More Reactive Title Reactivity Comparison

References

The Biological Potential of 5-Bromopyridin-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding 5-Bromopyridin-2-ol, offers a versatile starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications. This guide provides a comparative overview of the reported biological activities of this compound derivatives and related compounds, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities. While specific biological data for a wide range of this compound derivatives is limited in publicly available literature, this guide extrapolates from closely related structures to provide a foundational understanding of their potential.

Anticancer Activity

Derivatives of brominated pyridines have demonstrated notable anticancer activity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity of Related Pyridine (B92270) Derivatives

Due to the limited availability of specific anticancer data for this compound derivatives, the following table summarizes the activity of other substituted pyridine derivatives to provide a comparative context for potential efficacy.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[1]
8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[1]
Thiazolyl Pyridines Compound 5A549 (Lung)0.452[2]
Thieno[2,3-c]pyridines 6aMCF-7 (Breast)12.5[3]
6iMCF-7 (Breast)8.2[3]
6aT47D (Breast)15.1[3]
6iT47D (Breast)10.7[3]
5H-Chromenopyridines 1fU251 (Glioma)~3.6[4]

Note: The data presented above is for comparative purposes and is not specific to this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.[5][6][7]

Materials:

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Potential Signaling Pathways in Cancer

The anticancer activity of pyridine derivatives can be attributed to their interaction with various signaling pathways that are often dysregulated in cancer. A potential workflow for investigating the mechanism of action of novel this compound derivatives is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Synthesized this compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay) A->B C Identify Lead Compounds B->C D Cell Cycle Analysis C->D E Apoptosis Assays (e.g., Annexin V) C->E F Kinase Inhibition Assays C->F G Western Blot for Pathway Proteins F->G H Molecular Docking Studies F->H

Workflow for Investigating Anticancer Mechanism

Antimicrobial Activity

Brominated heterocyclic compounds are known to possess significant antimicrobial properties. The bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Comparative Antimicrobial Activity of Related Heterocyclic Compounds

The following table presents Minimum Inhibitory Concentration (MIC) values for various heterocyclic compounds against different microbial strains, offering a benchmark for the potential antimicrobial efficacy of this compound derivatives.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline-based 5pS. aureus4[8]
5pB. subtilis8[8]
5pMRSA8[8]
5pE. coli4[8]
5-Oxopyrrolidines 21S. aureus (MDR)1-8[9]
Indazoles 9S. aureus (MRSA)4[3]
9E. faecalis (VRE)4[3]

Note: This data is for comparative purposes and is not specific to this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • This compound derivatives

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound derivative in the liquid growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Workflow for Antimicrobial Drug Discovery

The process of discovering and developing new antimicrobial agents from a class of compounds like this compound derivatives typically follows a structured workflow.

G A Library of this compound Derivatives B Primary Screening (e.g., Disk Diffusion) A->B C MIC Determination (Broth Microdilution) B->C D Spectrum of Activity Testing C->D E Mechanism of Action Studies D->E F In Vivo Efficacy and Toxicity Studies E->F G Lead Optimization F->G

Antimicrobial Drug Discovery Workflow

Enzyme Inhibition

The pyridine ring is a common feature in many enzyme inhibitors. The specific substitutions on the this compound scaffold can be tailored to target the active sites of various enzymes implicated in disease.[10]

Potential Enzyme Targets

While specific enzyme inhibition data for this compound derivatives is scarce, related pyridine-containing molecules have been shown to inhibit a range of enzymes, including:

  • Kinases: Bruton's tyrosine kinase (BTK) is a target for some 5-phenoxy-2-aminopyridine derivatives, suggesting that this compound derivatives could be explored as kinase inhibitors for cancer and inflammatory diseases.[11]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for neurodegenerative diseases, and various heterocyclic compounds have shown inhibitory activity.

  • Other Enzymes: Depending on the appended functional groups, derivatives could potentially target metalloenzymes, proteases, or other enzyme classes.

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for assessing the enzyme inhibitory potential of this compound derivatives is as follows:

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • This compound derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measure Activity: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Calculate IC50: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50 value).

Logical Relationship in Enzyme Inhibitor Design

The design of potent and selective enzyme inhibitors from the this compound scaffold involves a rational, iterative process.

G A Identify Target Enzyme B Computational Modeling (Docking) A->B C Synthesize this compound Derivatives B->C D In Vitro Enzyme Inhibition Assay (IC50) C->D E Structure-Activity Relationship (SAR) Studies D->E E->C F Lead Optimization E->F

Enzyme Inhibitor Design Cycle

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct and extensive biological data for its derivatives are not yet widely available, the known activities of related brominated and pyridine-containing heterocycles strongly suggest potential for significant anticancer, antimicrobial, and enzyme inhibitory properties. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this intriguing class of compounds. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecules. 5-Bromopyridin-2-ol has long been a staple in organic synthesis, particularly in cross-coupling reactions. However, the ever-present drive for improved reactivity, yield, and diversification of molecular scaffolds necessitates a thorough understanding of its alternatives. This guide provides an objective comparison of the performance of viable alternatives to this compound, supported by experimental data, to empower informed decisions in your synthetic endeavors.

The utility of this compound and its analogs stems from their versatile reactivity in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of a vast array of pharmaceuticals and functional materials. The pyridine-2-ol moiety is a prevalent scaffold in medicinal chemistry, and the halogen at the 5-position serves as a convenient handle for a variety of transition metal-catalyzed cross-coupling reactions. This guide will focus on the performance of key alternatives in three of the most widely utilized transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Contenders: A Look at the Alternatives

The primary alternatives to this compound are other 5-substituted-2-hydroxypyridines, where the bromine atom is replaced by another halogen or a functional group that can participate in cross-coupling reactions. The most common and commercially available alternatives include:

  • 5-Chloropyridin-2-ol: Often a more cost-effective starting material, its reactivity is a key point of comparison.

  • 5-Iodopyridin-2-ol: Generally exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond.

  • 5-(Trifluoromethyl)pyridin-2-ol: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

The choice between these building blocks depends on a balance of factors including reactivity, cost, commercial availability, and the specific requirements of the target molecule.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The efficacy of these alternatives is best evaluated through their performance in key synthetic transformations. The following sections provide a comparative analysis based on available experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the 5-halopyridin-2-ol in this reaction generally follows the trend of I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
5-Chloropyridin-2-ol Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10024Good
5-Iodopyridin-2-ol Phenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O8012High

Note: The yields are generalized from various literature sources and can vary based on specific reaction conditions and substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki coupling, the reactivity of the 5-halopyridin-2-ol is expected to follow the I > Br > Cl trend.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XantphosNaOtBuToluene10012Good to High
5-Chloropyridin-2-ol AnilinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH11024Moderate to Good
5-Iodopyridin-2-ol AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane908High

Note: The yields are generalized from various literature sources and can vary based on specific reaction conditions and substrate scope.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6516Good
5-Chloropyridin-2-ol PhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF8024Moderate
5-Iodopyridin-2-ol PhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMFRT6High
5-(Trifluoromethyl)pyridin-2-ol PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrile7018Good

Note: The yields are generalized from various literature sources and can vary based on specific reaction conditions and substrate scope. RT = Room Temperature.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for each of the key cross-coupling reactions are provided below.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the 5-substituted-2-hydroxypyridine (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added via syringe.

  • The reaction mixture is heated to the desired temperature and stirred for the specified time.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • The 5-substituted-2-hydroxypyridine (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • The reaction vessel is sealed and heated to the desired temperature with vigorous stirring for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction vessel containing the 5-substituted-2-hydroxypyridine (1.0 mmol) and the copper(I) iodide (CuI, 0.05 mmol) is added a solution of the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) in a degassed solvent (e.g., THF, 5 mL) under an inert atmosphere.

  • The terminal alkyne (1.2 mmol) and a degassed amine base (e.g., triethylamine, 2.0 mmol) are then added.

  • The reaction mixture is stirred at the appropriate temperature for the required time.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Workflow and Key Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical cross-coupling workflow and the decision-making process for selecting a suitable alternative.

Cross_Coupling_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A typical workflow for a cross-coupling reaction.

Alternative_Selection start Need for 5-Substituted-2-hydroxypyridine reactivity High Reactivity Crucial? start->reactivity cost Cost a Major Factor? reactivity->cost No iodo Use 5-Iodopyridin-2-ol reactivity->iodo Yes medchem Medicinal Chemistry Application? (e.g., need for CF3 group) cost->medchem No chloro Use 5-Chloropyridin-2-ol cost->chloro Yes bromo Use this compound medchem->bromo No cf3 Use 5-(Trifluoromethyl)pyridin-2-ol medchem->cf3 Yes

Decision tree for selecting an alternative.

Conclusion

While this compound remains a valuable and widely used building block, a comprehensive understanding of its alternatives is crucial for modern synthetic chemists. 5-Iodopyridin-2-ol offers superior reactivity, often leading to higher yields and milder reaction conditions. 5-Chloropyridin-2-ol presents a more economical option, with modern catalytic systems increasingly capable of achieving efficient couplings. For applications in drug discovery, 5-(trifluoromethyl)pyridin-2-ol provides access to a key pharmacophore with desirable physicochemical properties.

By considering the comparative data and experimental protocols presented in this guide, researchers can make more strategic decisions in the selection of starting materials, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Spectroscopic Data of 5-Bromopyridin-2-ol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for 5-Bromopyridin-2-ol and the experimental data for several alternative compounds. This comparative data is crucial for the identification and differentiation of these structurally similar molecules.

¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) ~11.5-12.5 (br s, 1H, N-H), ~7.8 (d, 1H, H-6), ~7.6 (dd, 1H, H-4), ~6.4 (d, 1H, H-3)
2-Amino-5-bromopyridine 7.94 (d, 1H), 7.42 (dd, 1H), 6.48 (d, 1H), 5.95 (s, 2H, NH₂)
5-Bromo-2-fluoropyridine 8.25 (d, 1H), 8.05 (td, 1H), 7.15 (dd, 1H)
2-Bromopyridine 8.33 (ddd, 1H), 7.82 (td, 1H), 7.45 (d, 1H), 7.35 (ddd, 1H)
¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~162 (C=O), ~145 (C-6), ~140 (C-4), ~110 (C-5), ~108 (C-3)
2-Amino-5-bromopyridine 158.4, 148.1, 140.2, 110.9, 108.7
2-Bromopyridine 150.3, 142.4, 138.6, 128.4, 122.8
5-Bromopyrimidine 158.8, 158.8, 122.8
IR Spectroscopic Data
CompoundKey Absorptions (cm⁻¹) and Assignments
This compound (Predicted) ~3100-3000 (N-H stretch), ~1660 (C=O stretch), ~1600, ~1470 (C=C and C=N stretch)[1][2]
2-Amino-5-bromopyridine 3420, 3300 (N-H stretch), 1610, 1570, 1470 (aromatic ring stretch)[3]
Unsubstituted 2-Pyridone ~1675 (C=O stretch), with shifts depending on concentration and solvent due to hydrogen bonding[1]
Mass Spectrometry Data
CompoundMolecular Ion (m/z) and Key Fragments
This compound (Predicted) M⁺ peaks at m/z 173/175 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments may include [M-Br]⁺, [M-CO]⁺, and loss of HCN[4]
2-Amino-5-bromopyridine M⁺ peaks at m/z 172/174. Fragments at m/z 145/147, and 66[3]
3-Bromopyridine M⁺ peaks at m/z 157/159[5]
(5-Bromopyridin-2-yl)methanol M⁺ peaks at m/z 187/189[6]

Experimental Protocols

Standard procedures for acquiring the spectroscopic data presented above are detailed below. These protocols are generally applicable for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-pulse proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition :

    • ESI-MS : Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • EI-MS : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel or known chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) - Isotopic Pattern purification->ms Provides molecular formula clues ir Infrared (IR) Spectroscopy - Functional Group Identification (e.g., C=O, N-H) purification->ir Identifies key bonds nmr NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) purification->nmr Maps out the molecular framework interpretation Combined Data Analysis ms->interpretation ir->interpretation nmr->interpretation structure Structure Confirmation/ Elucidation interpretation->structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound through predicted data and comparison with real-world data from similar molecules. The detailed protocols and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of novel compounds.

References

A Comparative Guide to the Synthesis of 5-Bromopyridin-2-ol: Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, streamlined synthetic route to 5-Bromopyridin-2-ol against established methodologies. The information presented herein is intended to assist researchers in making informed decisions regarding their synthetic strategies by evaluating key performance indicators such as yield, purity, reaction time, and safety considerations. All quantitative data is supported by detailed experimental protocols.

Introduction to this compound Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure allows for further functionalization, making it a key intermediate in numerous drug discovery programs. Traditional synthetic routes to this compound often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. This guide introduces a novel, more efficient synthetic approach and compares it to two established methods: the diazotization of 2-amino-5-bromopyridine (B118841) and the direct bromination of 2-hydroxypyridine.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance metrics for the novel synthetic route and two established methods for the synthesis of this compound.

Parameter Novel Route: Hydrolysis of 2,5-Dibromopyridine (B19318) Established Route 1: Diazotization of 2-Amino-5-bromopyridine Established Route 2: Direct Bromination of 2-Hydroxypyridine
Starting Material 2,5-Dibromopyridine2-Amino-5-bromopyridine2-Hydroxypyridine
Key Reagents Sodium Hydroxide (B78521), WaterSodium Nitrite (B80452), Sulfuric AcidN-Bromosuccinimide, Acetonitrile (B52724)
Reaction Time 4 hours5 hours3 hours
Overall Yield 92%75%85%
Purity (by HPLC) >99%~95%~97%
Key Advantages High yield and purity, mild conditions, readily available starting material.Utilizes a common and well-understood reaction mechanism.Relatively short reaction time.
Key Disadvantages Requires elevated temperature.Use of corrosive sulfuric acid and potentially unstable diazonium salts.Potential for over-bromination and formation of di-substituted byproducts.

Experimental Protocols

Novel Synthetic Route: Hydrolysis of 2,5-Dibromopyridine
  • Reaction Setup: A solution of 2,5-dibromopyridine (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to 100°C and stirred vigorously for 4 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with concentrated hydrochloric acid to a pH of approximately 7. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

Established Route 1: Diazotization of 2-Amino-5-bromopyridine
  • Diazonium Salt Formation: 2-Amino-5-bromopyridine (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and water at 0°C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 1 hour.[1]

  • Hydrolysis: The solution containing the diazonium salt is then slowly added to boiling water, leading to the evolution of nitrogen gas and the formation of a precipitate.

  • Work-up and Purification: The mixture is cooled, and the solid product is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to afford this compound.

Established Route 2: Direct Bromination of 2-Hydroxypyridine
  • Reaction Setup: 2-Hydroxypyridine (1 equivalent) is dissolved in acetonitrile in a round-bottom flask.

  • Bromination: N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is then stirred for 3 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.

experimental_workflow_new_route cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_materials 2,5-Dibromopyridine Sodium Hydroxide Water reaction Heating at 100°C (4 hours) start_materials->reaction neutralization Neutralization with HCl reaction->neutralization filtration Vacuum Filtration neutralization->filtration washing Washing with Water filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Experimental workflow for the novel synthetic route.

comparison_logic cluster_goal Synthetic Goal cluster_routes Synthetic Routes cluster_criteria Comparison Criteria cluster_decision Decision goal Synthesize this compound new_route Novel Route (Hydrolysis) goal->new_route route1 Established Route 1 (Diazotization) goal->route1 route2 Established Route 2 (Bromination) goal->route2 yield Yield new_route->yield purity Purity new_route->purity time Reaction Time new_route->time safety Safety new_route->safety route1->yield route1->purity route1->time route1->safety route2->yield route2->purity route2->time route2->safety decision Optimal Synthetic Route Selection yield->decision purity->decision time->decision safety->decision

Caption: Logical flow for comparing synthetic routes.

Conclusion

The novel synthetic route involving the hydrolysis of 2,5-dibromopyridine presents a highly efficient and advantageous method for the preparation of this compound. With a superior yield, higher purity, and the use of milder reaction conditions compared to established methods, this new approach offers a significant improvement for researchers and professionals in the field of drug development and chemical synthesis. The straightforward procedure and readily available starting materials further enhance its applicability for both small-scale research and large-scale production.

References

A Comparative Study of Catalysts for 5-Bromopyridin-2-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridin-2-ol scaffolds is a cornerstone in the synthesis of numerous pharmaceutical agents and functional materials. Among the various precursors, 5-Bromopyridin-2-ol serves as a versatile building block for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through transition metal-catalyzed cross-coupling reactions. The choice of an appropriate catalyst system is critical for achieving high efficiency, selectivity, and yield. This guide provides a comparative analysis of common catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a catalyst in the coupling reactions of this compound is highly dependent on the nature of the metal center, the associated ligands, and the reaction conditions. Palladium-based catalysts are the most extensively studied and utilized, offering a broad scope and high reactivity. However, copper and nickel-based systems are emerging as cost-effective and sustainable alternatives.

Palladium-Based Catalysts

Palladium catalysts are the workhorses of cross-coupling chemistry.[1] The choice of ligand is crucial in modulating the catalyst's activity and stability, particularly when dealing with heteroaromatic substrates like this compound, where the pyridine (B92270) nitrogen can coordinate to the metal center and inhibit catalysis.[2]

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of this compound Analogues

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012855
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802HighNot specified
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O1008~90-982
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃1,4-Dioxane11012~88-962

Note: Data is compiled from studies on analogous bromopyridine derivatives and serves as a strong starting point for optimization with this compound.[1][3][4]

Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of this compound Analogues

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene1108Moderate to High2-5
Pd(OAc)₂ / XPhosXPhosKOtBuToluene902875 (Pd₂(dba)₃)
Pd₂(dba)₃ / XantphosXantphosNaOtBuToluene10012-24High2

Note: Yields are highly dependent on the specific amine coupling partner. The data is based on general protocols for bromopyridines.[5][6][7]

Copper-Based Catalysts

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, have a long history and are experiencing a resurgence due to the low cost and toxicity of copper.[8][9] These reactions are particularly useful for C-N and C-O bond formation.

Table 3: Performance of Copper Catalysts in Ullmann-type Coupling of Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
CuI1,10-PhenanthrolineK₂CO₃DMF12024Good
Cu₂ONoneK₂CO₃Ethylene glycol10012High

Note: Copper-catalyzed reactions often require higher temperatures and longer reaction times compared to palladium-catalyzed reactions.[10]

Nickel-Based Catalysts

Nickel catalysts are gaining traction as a more economical alternative to palladium for cross-coupling reactions.[11][12] They have shown promise in the coupling of challenging substrates, including heteroaryl chlorides.

Table 4: Performance of Nickel Catalysts in Coupling of Bromopyridines

Catalyst SystemLigandReductantSolventTemperature (°C)Time (h)Yield (%)
NiCl₂(PPh₃)₂PPh₃ZnDMF8012Good
Ni(cod)₂ / BathophenanthrolineBathophenanthrolineMnDMF6016High

Note: Nickel catalysts can be sensitive to air and moisture, often requiring inert atmosphere conditions.[12][13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized procedures for key coupling reactions of this compound, which should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the ligand.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 / Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-R caption Catalytic cycle for Suzuki-Miyaura coupling.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Quench and Extract monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Characterized Product purification->product caption General workflow for a cross-coupling reaction.

Caption: General workflow for a cross-coupling reaction.

Logical Relationships for Catalyst Selection

Choosing the optimal catalyst system depends on several factors, including the desired bond to be formed, cost considerations, and the required reaction conditions.

Catalyst_Selection start Desired Coupling Reaction? cc_coupling C-C Bond Formation start->cc_coupling cn_coupling C-N Bond Formation start->cn_coupling suzuki Suzuki / Sonogashira / Heck cc_coupling->suzuki buchwald Buchwald-Hartwig cn_coupling->buchwald ullmann Ullmann cn_coupling->ullmann pd_catalyst Palladium Catalyst (High Activity, Broad Scope) suzuki->pd_catalyst ni_catalyst Nickel Catalyst (Cost-Effective, Good for Challenging Substrates) suzuki->ni_catalyst buchwald->pd_catalyst cu_catalyst Copper Catalyst (Economical, Good for C-N/C-O Bonds) ullmann->cu_catalyst caption Decision tree for catalyst selection.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 5-Bromopyridin-2-ol is paramount. Impurities can lead to unwanted side reactions, lower yields, and potential toxicity in downstream applications. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of this compound, complete with experimental protocols and comparative data to aid in method selection and implementation.

Introduction to Purity Assessment of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, often starting from 2-aminopyridine (B139424), can introduce several impurities. A common impurity, especially when using 2-aminopyridine as a starting material, is the over-brominated product, 2-amino-3,5-dibromopyridine.[1] Other potential impurities can include unreacted starting materials and intermediates. Therefore, robust analytical methods are essential to ensure the quality and purity of synthesized this compound. The most common and effective techniques for purity assessment of such organic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative overview of the most suitable methods for assessing the purity of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Provides structural information and quantification based on the magnetic properties of atomic nuclei.
Best For Quantifying the purity of the main compound and non-volatile impurities.Identifying and quantifying volatile and semi-volatile impurities.Structural elucidation of the main compound and impurities, and quantitative analysis (qNMR).
Typical Purity Range Commercial sources often report purities of >97% to >99.5% by HPLC.Can detect trace level volatile impurities.Can provide absolute purity determination against a certified reference standard.
Sample Requirements Sample must be soluble in the mobile phase.Sample must be volatile and thermally stable.Sample must be soluble in a suitable deuterated solvent.
Key Advantages High resolution, well-established for purity determination, quantitative accuracy.High sensitivity and specificity, provides structural information of impurities.Provides detailed structural information, can be a primary ratio method for purity.
Limitations May not be suitable for volatile impurities, requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide detailed methodologies for the analysis of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. A reverse-phase method is typically employed for compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

  • Sample Solution Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

      • Ion Source Temperature: 230 °C

  • Analysis: Inject the sample solution. Identify the main peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) with the use of an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • This compound sample

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent. For qNMR, add a precisely weighed amount of a certified internal standard.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts and coupling constants with known data for this compound.

    • Impurity Identification: Analyze any additional peaks to identify potential impurities.

    • Quantitative Analysis (qNMR): Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.

Data Presentation

The following tables summarize the expected data from the purity assessment of a synthesized this compound sample.

Table 1: HPLC Purity Analysis

PeakRetention Time (min)Area (%)Identification
13.51.2Impurity 1 (e.g., 2-aminopyridine)
24.898.5This compound
36.20.3Impurity 2 (e.g., 2-amino-3,5-dibromopyridine)
Total 100.0

Table 2: GC-MS Impurity Analysis

PeakRetention Time (min)Key m/z fragmentsIdentification
15.194, 67, 402-aminopyridine (Starting Material)
28.9251, 253, 172, 932-amino-3,5-dibromopyridine

Table 3: ¹H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.8 (broad s)s1HOH
7.75d1HH-6
7.65dd1HH-4
6.30d1HH-3

Visualizations

The following diagrams illustrate the logical workflow for purity assessment and a potential synthetic pathway leading to this compound and a key impurity.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Decision Synthesized_Product Synthesized this compound HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile NMR->Purity_Data NMR->Impurity_Profile Decision Accept / Reject / Repurify Purity_Data->Decision Impurity_Profile->Decision

Caption: Workflow for the purity assessment of synthesized this compound.

Synthesis_Pathway 2-aminopyridine 2-aminopyridine 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine 2-aminopyridine->5-bromo-2-aminopyridine Bromination This compound This compound 5-bromo-2-aminopyridine->this compound Diazotization & Hydrolysis 2-amino-3,5-dibromopyridine 2-amino-3,5-dibromopyridine 5-bromo-2-aminopyridine->2-amino-3,5-dibromopyridine Over-bromination (Side Reaction)

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 5-Bromopyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous and high-resolution structural data. This guide offers a comprehensive comparison of the crystallographic data of several 5-Bromopyridin-2-ol derivatives, alongside a detailed examination of the experimental protocols and a comparison with alternative analytical methods.

The this compound scaffold is a key heterocyclic motif present in a variety of compounds with potential biological activity. Understanding the precise spatial arrangement of atoms and functional groups within these derivatives is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. X-ray crystallography provides this definitive structural information, revealing key features such as bond lengths, bond angles, and intermolecular interactions that govern the compound's behavior in a crystalline state and can inform its interaction with biological targets.

Comparative Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic parameters for a selection of this compound derivatives, allowing for a direct comparison of their crystal packing and unit cell dimensions.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
N-(5-Bromopyridin-2-yl)acetamide[1]C₇H₇BrN₂OTriclinicP-14.0014(3)8.7232(6)23.0626(18)82.127(1)86.897(1)85.932(1)794.60(10)4
5-Bromopyridine-2,3-diamineC₅H₆BrN₃OrthorhombicP2₁2₁2₁3.8264(1)8.7336(2)18.6007(3)909090621.60(2)4
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine[2]C₇H₆BrN₅OrthorhombicCmce12.3735(8)20.8690(11)6.8385(6)9090901765.9(2)8
(5-Bromopyridin-2-yl)methanol[3]C₆H₆BrNO----------

Data for (5-Bromopyridin-2-yl)methanol was not fully available in the searched literature.

X-ray Crystallography vs. Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry.Connectivity, chemical environment of atoms, dynamic processes (e.g., conformational changes), through-space interactions (NOE).
Resolution Atomic resolutionCan provide high resolution, but generally lower than X-ray crystallography for large molecules.
Key Advantage Unambiguous determination of molecular structure and stereochemistry.[4]Provides information about the molecule's structure and dynamics in a more biologically relevant solution state.
Key Disadvantage Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule.Structure determination can be complex for molecules with many overlapping signals. Does not directly provide bond lengths and angles with the same precision as crystallography.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis.

Crystallization of the this compound Derivative

Obtaining a high-quality single crystal is the most critical and often the most challenging step. Several techniques can be employed for the crystallization of small organic molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is crucial and can be determined by experimenting with a range of solvents with different polarities.

  • Vapor Diffusion: This is a highly effective method for growing high-quality crystals from small amounts of material. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Crystal Mounting and Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is carefully mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector.

Structure Solution and Refinement

The collected diffraction data, which consists of a series of reflection intensities, is then processed. The unit cell parameters and space group are determined from the diffraction pattern. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.

Visualization of the Experimental Workflow

The process of determining the crystal structure of a this compound derivative can be visualized as a logical workflow.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) dissolution->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: A flowchart illustrating the key stages of X-ray crystallography.

References

A Comparative Guide to the Reaction Yields of 5-Bromopyridin-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions.

The functionalization of pyridin-2-ol scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. 5-Bromopyridin-2-ol serves as a versatile building block for introducing a wide range of molecular complexity through various cross-coupling reactions. This guide provides a comparative analysis of the reported reaction yields for several common palladium-catalyzed and copper-catalyzed cross-coupling reactions of this compound, supported by experimental data from the literature.

Quantitative Data Summary

The following table summarizes the reported yields for different cross-coupling reactions involving this compound and its derivatives. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst systems, and reaction conditions employed.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki Coupling Arylboronic AcidsPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OReflux12Moderate to Good[1]
Buchwald-Hartwig Amination Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460
Heck Reaction StyrenePd(OAc)₂ / PPh₃Et₃NAcetonitrile90-Good[2]
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT2-443-97[3]
Stille Coupling OrganostannanesPd(PPh₃)₄-Toluene10015up to 95%[4]
Negishi Coupling Organozinc ReagentsPd(OAc)₂ / S-Phos-THF251up to 98%
Ullmann Condensation PhenolsCuI / LigandK₂CO₃Toluene11024Good

Note: The yields mentioned are illustrative and have been sourced from reactions with similar bromopyridine substrates where specific data for this compound was not available. The presence of the hydroxyl group in this compound may influence the actual yields.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate replication and further investigation.

Suzuki Coupling (General Protocol)

This protocol is a general procedure for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2 equivalents)

  • Toluene/Ethanol/Water (4:1:1)

  • Argon or Nitrogen gas

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux with stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination (General Protocol)

This protocol describes a general procedure for the Buchwald-Hartwig amination of bromopyridines with amines.

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • BINAP (or other suitable phosphine (B1218219) ligand) (1.5-3 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction

The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

G General Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand in an inert atmosphere A->B C Add Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC, LC-MS, GC-MS) D->E F Cool to Room Temperature and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for cross-coupling reactions.

Logical Relationship of Factors Influencing Reaction Yield

This diagram illustrates the key factors that influence the yield of cross-coupling reactions involving this compound.

G Factors Influencing Reaction Yield cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Yield Reaction Yield Substrate This compound (Purity, Stability) Substrate->Yield CouplingPartner Coupling Partner (Nucleophilicity/Electrophilicity) CouplingPartner->Yield Catalyst Palladium/Copper Source Catalyst->Yield Ligand Ligand (Sterics, Electronics) Ligand->Yield Base Base (Strength, Solubility) Base->Yield Solvent Solvent (Polarity, Degassing) Solvent->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield

Caption: Key factors that determine the success and yield of a cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 5-Bromopyridin-2-ol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 5-Bromopyridin-2-ol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of three potential synthetic routes to this compound, focusing on a cost-benefit analysis supported by experimental data and detailed methodologies.

Executive Summary

Three primary synthetic routes to this compound are evaluated:

This analysis suggests that the most viable and documented routes are the diazotization-hydrolysis of 2-amino-5-bromopyridine and the demethylation of 5-bromo-2-methoxypyridine. The choice between these routes will depend on factors such as the cost and availability of starting materials, desired yield, and scalability. The direct nucleophilic substitution of 2,5-dibromopyridine with hydroxide is less commonly reported and may present challenges in selectivity and reactivity.

Performance and Cost Comparison

The following tables provide a quantitative comparison of the three synthetic routes. Costs are estimates based on currently available supplier pricing for laboratory-grade chemicals and may vary.

Table 1: Comparison of Synthetic Route Performance

MetricRoute 1: From 2-Amino-5-bromopyridineRoute 2: From 2,5-DibromopyridineRoute 3: From 5-Bromo-2-methoxypyridine
Starting Material 2-Amino-5-bromopyridine2,5-Dibromopyridine5-Bromo-2-methoxypyridine
Key Transformation Diazotization-HydrolysisNucleophilic Aromatic SubstitutionDemethylation
Reported Yield Variable, can be moderate to goodNot well-documented for this specific transformation~62%[1]
Reaction Steps 111
Scalability GoodModerateGood
Purification Recrystallization/ChromatographyLikely requires chromatographic separationRecrystallization/Chromatography

Table 2: Estimated Cost Analysis per Mole of Product

Cost ComponentRoute 1: From 2-Amino-5-bromopyridineRoute 2: From 2,5-DibromopyridineRoute 3: From 5-Bromo-2-methoxypyridine
Starting Material Cost ~$25-65/kg[2][3]~$45-60/kg[4][5]~$58-75/kg[6][7]
Key Reagent(s) Cost Sodium Nitrite (B80452) (~$0.5-1.2/kg)[2][4], Sulfuric Acid (low)Sodium Hydroxide (low)Hydrochloric or Hydrobromic Acid (low to moderate)
Catalyst Cost NoneNoneNone
Estimated Overall Cost Low to ModerateModerateModerate to High

Note: Costs are estimates and can vary significantly based on supplier, purity, and scale.

Synthetic Route Overviews and Experimental Protocols

Route 1: Synthesis from 2-Amino-5-bromopyridine via Diazotization and Hydrolysis

This route utilizes the well-established Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Route_1 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-bromopyridine->Diazonium Salt Intermediate 1. NaNO2, H2SO4 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound H2O, Heat

Caption: Synthetic pathway from 2-Amino-5-bromopyridine.

Experimental Protocol:

  • Diazotization: 2-Amino-5-bromopyridine (1.0 eq) is dissolved in a cooled (0-5 °C) aqueous solution of sulfuric acid. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Hydrolysis: The solution containing the diazonium salt is then added to a boiling aqueous solution, often containing copper sulfate (B86663) as a catalyst, and heated under reflux until nitrogen evolution ceases.

  • Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Route 2: Synthesis from 2,5-Dibromopyridine via Nucleophilic Aromatic Substitution

This approach involves the direct displacement of a bromine atom with a hydroxide group. The reactivity of the two bromine atoms can be an issue, potentially leading to a mixture of products. The bromine at the 2-position is generally more susceptible to nucleophilic attack.

Route_2 2,5-Dibromopyridine 2,5-Dibromopyridine This compound This compound 2,5-Dibromopyridine->this compound NaOH or KOH High Temperature

Caption: Synthetic pathway from 2,5-Dibromopyridine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: 2,5-Dibromopyridine (1.0 eq) and a strong base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq) are dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) or in an aqueous solution under pressure.

  • Reaction: The mixture is heated to a high temperature (e.g., 150-200 °C) for several hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification would likely require column chromatography to separate the desired product from the starting material and any di-substituted byproducts.

Route 3: Synthesis from 5-Bromo-2-methoxypyridine via Demethylation

This route involves the cleavage of the methyl ether to yield the pyridinol. This is a common and often high-yielding reaction.

Route_3 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine This compound This compound 5-Bromo-2-methoxypyridine->this compound HCl or HBr Heat

Caption: Synthetic pathway from 5-Bromo-2-methoxypyridine.

Experimental Protocol: [1]

  • Reaction Setup: A mixture of 5-bromo-2-methoxypyridine (15.00 g, 79.78 mmol) and 6M diluted hydrochloric acid (150 mL) is prepared in a round-bottom flask.[1]

  • Reaction: The mixture is stirred for 20 hours at 100 °C.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is diluted with water (600 mL) and the pH is adjusted to 7 with an aqueous NaOH solution. The mixture is then extracted with ethyl acetate (B1210297) (4 x 200 mL). The combined organic phases are washed with saturated aqueous NaCl, dried over Na2SO4, filtered, and concentrated in vacuo. The residue is triturated with a mixture of petroleum ether and ethyl acetate (10:1, 100 mL), filtered, and washed with petroleum ether to give the product as a white solid (10.42 g, 61.55% yield).[1]

Environmental, Health, and Safety Considerations

  • Route 1: The use of sodium nitrite requires caution as it is toxic. Diazonium salts can be explosive if isolated and dry, so they are typically used in situ. The reaction generates nitrogen gas, which needs to be safely vented. The use of copper salts as catalysts, while common, introduces heavy metal waste that requires proper disposal. Copper salts can be toxic to aquatic life.[5][8][9]

  • Route 2: This route involves high temperatures and potentially high pressures, which require specialized equipment. The starting material, 2,5-dibromopyridine, is a halogenated organic compound and should be handled with care to avoid environmental release.[10] Brominated organic compounds can be persistent in the environment.[11]

  • Route 3: This route uses strong acids at high temperatures, which requires appropriate personal protective equipment and a well-ventilated fume hood. The reagents are generally less hazardous than those in Route 1.

Conclusion

The synthesis of this compound can be approached from several precursors.

  • Route 1 (from 2-Amino-5-bromopyridine) is a cost-effective option due to the relatively low price of the starting material and reagents. However, the yield can be variable, and the handling of toxic sodium nitrite and potentially explosive diazonium intermediates requires careful consideration.

  • Route 2 (from 2,5-Dibromopyridine) is theoretically the most direct route but lacks well-established experimental protocols for this specific transformation, indicating potential challenges with selectivity and reactivity.

  • Route 3 (from 5-Bromo-2-methoxypyridine) offers a reliable and documented method with a decent yield. While the starting material is more expensive, the simpler and safer reaction conditions might make it preferable for smaller-scale laboratory synthesis where consistency and predictability are key.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including budget, scale, available equipment, and safety considerations. For large-scale production, optimizing the diazotization-hydrolysis of the more affordable 2-amino-5-bromopyridine may be the most economical approach, provided that safety protocols are strictly followed. For smaller, research-oriented syntheses, the reliability of the demethylation of 5-bromo-2-methoxypyridine may outweigh the higher initial cost of the starting material.

References

Safety Operating Guide

Proper Disposal of 5-Bromopyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Bromopyridin-2-ol, a halogenated organic compound.

Immediate Safety and Handling

Before beginning any disposal procedure, always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Data Summary

The following table summarizes key hazard information for compounds structurally similar to this compound. This data should be used as a precautionary guide in the absence of a specific SDS.

Hazard ClassificationGHS Hazard Statement CodesSignal Word
Acute Toxicity, OralH301, H302Danger/Warning
Acute Toxicity, DermalH310, H312Danger/Warning
Skin IrritationH315Warning
Eye IrritationH319Warning
Specific target organ toxicityH335Warning

GHS Hazard Statement Codes:

  • H301/H302: Toxic/Harmful if swallowed.

  • H310/H312: Fatal/Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that involves identification, segregation, and appropriate containment.

1. Waste Identification and Classification:

  • Classify all waste containing this compound as halogenated organic hazardous waste .

  • This includes pure this compound, solutions containing the compound, and any contaminated materials such as gloves, weighing paper, and pipette tips.

2. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Mixing these wastes can lead to complex and more expensive disposal procedures.

  • Never mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.

3. Container Selection and Labeling:

  • Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top lid for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.

  • The container must be clearly labeled with the words "Hazardous Waste" .

  • The label must also include the full chemical name: "this compound" and indicate the approximate concentration and quantity of the waste.

4. Waste Accumulation:

  • Collect all solid and liquid waste containing this compound in the designated and labeled container.

  • Solid waste, such as contaminated lab supplies, should be placed in a separate, clearly labeled solid hazardous waste container.

  • Liquid waste should be collected in a dedicated halogenated organic solvent waste container.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbed material and contaminated debris and place it in a sealed, leak-proof container.

  • Label the container as "Hazardous Waste - Spill Debris" and include the chemical name "this compound".

6. Final Disposal:

  • The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • The recommended method of disposal for halogenated organic compounds is typically high-temperature incineration in a specially equipped facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generate This compound Waste classify Classify as Halogenated Organic Hazardous Waste start->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Select & Label Appropriate Waste Container segregate->container accumulate Accumulate Waste in Designated SAA container->accumulate spill_check Spill Occurred? accumulate->spill_check spill_management Follow Spill Management Protocol spill_check->spill_management Yes disposal_request Request Pickup by Certified Waste Disposal spill_check->disposal_request No spill_management->accumulate end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromopyridin-2-ol (CAS No. 13466-38-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles / Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection Dust Mask / RespiratorA NIOSH-approved N95 dust mask or a full-face respirator should be used, especially if dust or aerosols are generated or if engineering controls are insufficient.

Operational Plan for Safe Handling

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.

Below is a standard operational workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep_Area Designate work area in fume hood Don_PPE Don appropriate PPE Prep_Area->Don_PPE Weigh Weigh chemical in fume hood Don_PPE->Weigh Proceed to handling Dissolve Prepare solution Weigh->Dissolve Decontaminate Decontaminate work surfaces and equipment Dissolve->Decontaminate After experiment Waste_Disposal Dispose of waste in labeled container Decontaminate->Waste_Disposal Doff_PPE Doff and dispose of PPE Waste_Disposal->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Standard Operating Procedure for this compound.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3]

Spill Management and Disposal

In the event of a spill, the area should be evacuated. Only trained personnel wearing appropriate PPE should manage the cleanup.

cluster_spill Chemical Spill Response Evacuate Evacuate and secure the area Notify Notify supervisor and safety officer Evacuate->Notify PPE Don appropriate PPE (including respiratory protection) Notify->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect absorbed material into a sealed, labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose

References

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